DRI-C21041 (DIEA)
Description
BenchChem offers high-quality DRI-C21041 (DIEA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DRI-C21041 (DIEA) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H40N4O7S |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C30H21N3O7S.C8H19N/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40;1-6-9(7(2)3)8(4)5/h1-18H,(H,31,34)(H,32,35)(H,38,39,40);7-8H,6H2,1-5H3 |
InChI Key |
GWZHEXLMRCVIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(C)C.C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
DRI-C21041: A Technical Guide to its Mechanism of Action as a Small Molecule Inhibitor of the CD40-CD40L Interaction
Executive Summary
DRI-C21041 is a novel small-molecule inhibitor targeting the critical CD40-CD40L costimulatory protein-protein interaction, a key immune checkpoint.[1][2][3] By disrupting this pathway, DRI-C21041 demonstrates significant potential as an immunomodulatory agent.[1] Preclinical studies have highlighted its efficacy in prolonging islet allograft survival in transplantation models and in preventing the onset of autoimmune diabetes, suggesting its therapeutic promise for these conditions.[1][3][4] This document provides a comprehensive overview of the mechanism of action of DRI-C21041, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the CD40-CD40L Pathway
The primary mechanism of action of DRI-C21041 is the inhibition of the interaction between the CD40 receptor and its ligand, CD40L (also known as CD154).[1][2][4] This interaction is a crucial component of the immune response, playing a pivotal role in the activation and function of various immune cells.[5][6]
The CD40 receptor is a member of the tumor necrosis factor (TNF) receptor superfamily and is expressed on a variety of cells, including B cells, macrophages, dendritic cells, and non-immune cells.[6] Its ligand, CD40L, is predominantly expressed on activated CD4+ T cells.[6] The engagement of CD40 with CD40L triggers a signaling cascade that is essential for:
-
B cell activation, proliferation, and antibody production. [5][6]
-
T cell priming and expansion.
-
Activation of antigen-presenting cells (APCs).
-
Secretion of pro-inflammatory cytokines. [5]
By physically binding to CD40L, DRI-C21041 prevents its interaction with the CD40 receptor, thereby disrupting these downstream signaling events and dampening the immune response.[4] This targeted immunomodulation offers a therapeutic advantage over broad immunosuppressants by preserving other essential immune functions.
Signaling Pathway
The following diagram illustrates the CD40-CD40L signaling pathway and the point of intervention for DRI-C21041.
References
- 1. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 2. news.med.miami.edu [news.med.miami.edu]
- 3. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eledon.com [eledon.com]
- 6. Targeting the CD40-CD40L pathway in autoimmune diseases: Humoral immunity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
DRI-C21041: A Small-Molecule Inhibitor of the CD40-CD40L Interaction for Immune Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DRI-C21041 is a novel small-molecule inhibitor targeting the CD40-CD40L protein-protein interaction, a critical immune checkpoint. By disrupting this signaling pathway, DRI-C21041 demonstrates significant potential as a therapeutic agent for preventing allograft rejection, particularly in pancreatic islet transplantation, and for the treatment of autoimmune diseases such as type 1 diabetes (T1D). This document provides a comprehensive overview of the technical details of DRI-C21041, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols.
Target and Mechanism of Action
The primary molecular target of DRI-C21041 is the CD40 ligand (CD40L, also known as CD154), a transmembrane protein predominantly expressed on activated T cells.[1][2][3] DRI-C21041 acts as a small-molecule inhibitor of the protein-protein interaction (SMIPPI) between CD40L and its receptor, CD40, which is present on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells.[1][4] Protein thermal shift analysis has suggested that DRI-C21041 directly binds to CD40L.[1]
The engagement of the CD40-CD40L pathway is a crucial co-stimulatory signal for T-cell and B-cell activation, and it plays a pivotal role in the adaptive immune response.[1][4][5] By inhibiting this interaction, DRI-C21041 effectively suppresses immune activation, including B-cell activation and proliferation, and the activation of the NF-κB signaling pathway.[6] This immunomodulatory effect has been shown to prolong the survival of transplanted islets and prevent the onset of autoimmune diabetes in preclinical models.[1][3] This approach offers a promising alternative to traditional immunosuppressive therapies, potentially with fewer side effects and the convenience of oral administration.[1][7]
Quantitative Data
The efficacy of DRI-C21041 has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Activity of DRI-C21041
| Assay | Description | IC50 Value | Reference |
| CD40-CD40L Binding Assay | Cell-free ELISA measuring the inhibition of CD40-CD40L protein-protein interaction. | 87 nM | [1] |
| NF-κB Biosensor Assay | Inhibition of CD40L-induced activation of NF-κB in biosensor cells. | 10.3 µM | [1] |
| Primary Human B-Cell Activation | Inhibition of CD40L-induced activation of primary human B lymphocytes. | 13.2 µM | [1] |
| CD40/CD40L Interaction Inhibition | General reported IC50 for the inhibition of the CD40/CD40L interaction. | 0.31 µM | [6] |
Table 2: In Vivo Efficacy of DRI-C21041 in Mouse Models
| Model | Treatment Details | Outcome | Reference |
| Islet Allograft (Kidney Capsule) | 12.5 mg/kg b.i.d. (s.c.) for 30 days in diabetic C57BL/6 mice with DBA/2 donor islets. | Significantly prolonged survival and function of islet allografts in ~50% of recipients long after treatment cessation. | [1][8] |
| Islet Allograft (Anterior Chamber of the Eye) | 12.5 mg/kg b.i.d. (s.c.) for 60 days in C57BL/6 mice with DBA/2 donor islets. | 80% of recipients maintained structurally intact islets for >50 days after stopping treatment. | [1] |
| Type 1 Diabetes Prevention (NOD Mice) | 12.5 mg/kg b.i.d. from 5 to 18 weeks of age. | Reduced the incidence of diabetes from 80% in the control group to 60%. | [1][2][3] |
Table 3: Pharmacokinetic Properties of DRI-C21041 in Mice
| Parameter | Value | Dosing | Reference |
| Half-life (t1/2) | 10.8 hours | Single 30 mg/kg subcutaneous dose in C57BL/6 mice. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Synthesis of DRI-C21041
The synthesis of DRI-C21041 involves a three-step process:
-
Amide Coupling: The first step is an amide coupling reaction between commercially available amine and acid starting materials to yield a nitro derivative.[4]
-
Hydrogenation: The nitro group of the derivative is then reduced to an amine via hydrogenation.[4]
-
Final Amide Coupling: A second amide coupling reaction is performed to yield the final DRI-C21041 compound.[4]
The structure of the synthesized compound is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), with purity assessed by high-performance liquid chromatography (HPLC) to be ≥95%.[1]
In Vitro Assays
-
CD40-CD40L Binding ELISA: A cell-free enzyme-linked immunosorbent assay is used to quantify the inhibitory effect of DRI-C21041 on the binding of CD40 to CD40L. Varying concentrations of the compound are incubated with the proteins, and the degree of binding is measured spectrophotometrically.
-
NF-κB Reporter Assay: A cell-based assay utilizing cells engineered with an NF-κB reporter system is employed. These cells are stimulated with CD40L in the presence of different concentrations of DRI-C21041. The inhibition of NF-κB activation is determined by measuring the reporter signal.
-
B-Cell Proliferation Assay: Primary human B cells are isolated and cultured. The cells are then stimulated with CD40L with and without DRI-C21041. The extent of B-cell proliferation is measured, typically using assays that quantify DNA synthesis or metabolic activity.
In Vivo Mouse Models
-
Islet Transplantation Models:
-
Kidney Subcapsular Space: Diabetes is induced in recipient mice (e.g., C57BL/6) via streptozotocin (STZ) injection. Islets isolated from donor mice (e.g., DBA/2) are then transplanted under the kidney capsule.[1][8] DRI-C21041 is administered subcutaneously, and graft function is monitored by measuring blood glucose levels.[1][8] Graft survival is confirmed by nephrectomy, which should result in a return to hyperglycemia.[8]
-
Anterior Chamber of the Eye (ACE): Islets from donor mice are transplanted into the anterior chamber of the eye of recipient mice.[1] This model allows for longitudinal in situ imaging to monitor graft integrity and immune cell infiltration.[1]
-
-
Non-Obese Diabetic (NOD) Mouse Model for T1D: Female NOD mice, which spontaneously develop autoimmune diabetes, are treated with DRI-C21041 over a specified period (e.g., from 5 to 18 weeks of age).[1] The incidence of diabetes is monitored by regular blood glucose measurements, with diabetes onset defined as sustained hyperglycemia.[1]
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 3. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eledon.com [eledon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. news.med.miami.edu [news.med.miami.edu]
- 8. researchgate.net [researchgate.net]
DRI-C21041: A Small-Molecule Inhibitor of the CD40/CD40L Interaction for Immunomodulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The CD40/CD40L (CD154) costimulatory pathway is a critical immune checkpoint that orchestrates a broad range of immune responses, making it a prime target for therapeutic intervention in autoimmune diseases and transplantation.[1] DRI-C21041 is a novel small-molecule inhibitor designed to block the protein-protein interaction (PPI) between CD40 and its ligand, CD40L.[2][3] This document provides a comprehensive technical overview of DRI-C21041, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The information presented is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of this promising immunomodulatory compound.
Introduction to the CD40/CD40L Pathway
The interaction between the CD40 receptor, predominantly expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, and the CD40 ligand (CD40L), primarily found on activated T cells, is a cornerstone of adaptive immunity.[1] This engagement triggers downstream signaling cascades that lead to T cell expansion, antibody production, and the secretion of pro-inflammatory cytokines.[1] Dysregulation of this pathway is implicated in the pathology of various autoimmune diseases and in the rejection of allografts. Consequently, inhibiting the CD40/CD40L interaction represents a highly effective strategy for immunomodulation.[2] While antibody-based therapies targeting this pathway have been explored, small-molecule inhibitors like DRI-C21041 offer potential advantages, including oral bioavailability, shorter half-lives for better control, and reduced immunogenicity.[4]
Mechanism of Action of DRI-C21041
DRI-C21041 functions as a direct inhibitor of the CD40/CD40L protein-protein interaction.[5] By binding to CD40L, it prevents the engagement with the CD40 receptor, thereby blocking the subsequent intracellular signaling.[6] A key pathway inhibited by DRI-C21041 is the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[6] The inhibitory effect of DRI-C21041 has been demonstrated in various in vitro and in vivo models, leading to the suppression of immune responses induced by alloantigens.[5]
Quantitative Preclinical Data
The inhibitory activity and preclinical efficacy of DRI-C21041 have been quantified in a series of in vitro and in vivo studies. The data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of DRI-C21041
| Assay Type | System | Endpoint | IC50 Value | Reference |
| Cell-Free Binding Assay | ELISA | Inhibition of CD40-CD40L Binding | 87 nM | [6] |
| Cell-Based Functional Assay | NF-κB Biosensor Cells | Inhibition of CD40L-induced NF-κB Activation | 10.3 µM | [6] |
| Cell-Based Functional Assay | Primary Human B Lymphocytes | Inhibition of CD40L-induced NF-κB Activation | 13.2 µM | [6] |
Table 2: In Vivo Efficacy of DRI-C21041
| Model | Species | Treatment Regimen | Key Finding | Reference |
| Islet Allotransplantation (Anterior Chamber of the Eye) | Mouse | 12.5 mg/kg, b.i.d., s.c. | 80% of recipients maintained graft function long-term (>50 days post-treatment) | [6] |
| Type 1 Diabetes Prevention | NOD Mouse | 3-month treatment | Reduced incidence of diabetes from 80% to 60% | [2][6] |
Table 3: Pharmacokinetic Profile of DRI-C21041
| Parameter | Value | Reference |
| Half-life (t1/2) | 10.8 hours | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the evaluation of DRI-C21041.
Cell-Free CD40-CD40L Binding ELISA
This assay quantifies the ability of a compound to directly inhibit the interaction between CD40 and CD40L.
NF-κB Activation Assay in Biosensor Cells
This cell-based assay measures the functional consequence of CD40/CD40L inhibition on downstream signaling.
-
Cell Line: A stable cell line co-expressing the human CD40 receptor and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element is used.
-
Treatment: Cells are pre-incubated with varying concentrations of DRI-C21041.
-
Stimulation: Recombinant soluble CD40L is added to the cells to induce NF-κB activation.
-
Measurement: After an incubation period, the cell culture supernatant is collected, and SEAP activity is quantified using a colorimetric substrate.
-
Analysis: The reduction in SEAP activity in the presence of DRI-C21041 is used to determine the IC50 value.
Primary Human B Cell Proliferation Assay
This assay assesses the inhibitory effect of DRI-C21041 on a physiologically relevant cellular response.[3]
-
Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Culture and Treatment: B cells are cultured in the presence of varying concentrations of DRI-C21041.
-
Stimulation: Proliferation is induced by the addition of soluble CD40L.
-
Measurement: After several days of culture, B cell proliferation is measured using a standard method, such as the incorporation of a radioactive or colorimetric proliferation marker.
-
Analysis: The concentration-dependent inhibition of B cell proliferation by DRI-C21041 is determined.[3]
Murine Islet Allotransplantation Models
The in vivo efficacy of DRI-C21041 was evaluated in mouse models of islet transplantation, a setting where the CD40/CD40L pathway is critical for allograft rejection.[2][6]
-
Models: Two primary models were utilized: transplantation of islets under the kidney capsule and into the anterior chamber of the eye (ACE).[6]
-
Procedure: Islets from donor mice (e.g., DBA/2) are transplanted into recipient mice with a different genetic background (e.g., C57BL/6) that have been rendered diabetic.[6]
-
Treatment: Recipient mice are treated with DRI-C21041 or a vehicle control, typically starting before the transplant and continuing for a defined period.[6]
-
Monitoring: Graft function is monitored by measuring blood glucose levels. In the ACE model, the structural integrity of the islet allografts and immune cell infiltration can be directly visualized over time.[6]
-
Outcome: The primary endpoint is the survival and function of the islet allograft.[6]
Future Directions and Clinical Relevance
The preclinical data for DRI-C21041 demonstrates its potential as a therapeutic agent for conditions driven by aberrant immune activation. Its efficacy in prolonging islet allograft survival and preventing the onset of type 1 diabetes in murine models highlights its promise in the fields of transplantation and autoimmunity.[2][6] The development of oral small-molecule inhibitors of the CD40-CD40L pathway, such as DRI-C21041, could represent a significant advancement over antibody-based therapies, offering a safer, more controllable, and patient-friendly treatment option.[4] Further studies will be necessary to fully elucidate the clinical potential of this compound. The successful translation of other CD40L-targeting agents, such as the antibody Tegoprubart, into clinical trials for islet transplantation underscores the therapeutic validity of this approach.[7][8][9]
Conclusion
DRI-C21041 is a potent and selective small-molecule inhibitor of the CD40-CD40L interaction with a well-defined mechanism of action and promising preclinical efficacy. The data summarized in this technical guide provides a strong rationale for its continued investigation as a novel immunomodulatory agent for the treatment of autoimmune diseases and the prevention of transplant rejection. The detailed experimental methodologies offer a framework for further research and development in this area.
References
- 1. eledon.com [eledon.com]
- 2. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesresearch.org [diabetesresearch.org]
- 8. youtube.com [youtube.com]
- 9. firstwordpharma.com [firstwordpharma.com]
In Vitro Activity of DRI-C21041: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L protein-protein interaction. The information presented herein is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in understanding the biochemical and cellular effects of this compound.
Core Efficacy and Potency
DRI-C21041 has been identified as a potent inhibitor of the interaction between CD40 and its ligand, CD40L (also known as CD154). This interaction is a critical co-stimulatory signal in the activation of various immune cells, and its inhibition represents a promising therapeutic strategy for autoimmune diseases and transplant rejection.
Quantitative In Vitro Activity of DRI-C21041
The inhibitory activity of DRI-C21041 has been quantified in both cell-free and cell-based assays. The following table summarizes the key potency metrics.
| Assay Type | Target Interaction/Pathway | Cell/System Type | IC50 Value |
| Cell-Free ELISA | CD40-CD40L Binding | N/A | 87 nM |
| NF-κB Biosensor Cell Assay | CD40L-induced NF-κB Activation | NF-κB Biosensor Cells | 10.3 µM |
| Primary Human B Lymphocyte Assay | CD40L-induced Activation | Primary Human B Lymphocytes | 13.2 µM |
Mechanism of Action: Targeting the CD40-CD40L Axis
DRI-C21041 exerts its immunomodulatory effects by directly interfering with the binding of CD40L on activated T cells to the CD40 receptor on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells. This disruption prevents the downstream signaling cascade that leads to immune cell activation, proliferation, and cytokine production. A key pathway inhibited by DRI-C21041 is the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[1]
Protein thermal shift analysis has suggested that DRI-C21041 achieves this by binding to CD40L rather than CD40.[1] Furthermore, studies have indicated that DRI-C21041 exhibits greater than 30-fold selectivity for the CD40-CD40L interaction over other TNF superfamily protein-protein interactions, such as OX40-OX40L, BAFFR-BAFF, and TNF-R1–TNFα.[1]
References
DRI-C21041: A Small Molecule Inhibitor of the CD40-CD40L Interaction for Autoimmune Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DRI-C21041 is a novel small-molecule inhibitor (SMI) targeting the critical CD40-CD40L (also known as CD154) costimulatory protein-protein interaction (PPI). This interaction is a cornerstone of the adaptive immune response, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. By disrupting this pathway, DRI-C21041 presents a promising therapeutic strategy for conditions such as type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This document provides a comprehensive technical overview of DRI-C21041, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in preclinical autoimmune disease models.
Mechanism of Action: Inhibition of the CD40-CD40L Signaling Pathway
DRI-C21041 functions by specifically binding to CD40L, preventing its interaction with the CD40 receptor on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[1] This blockade of the CD40-CD40L axis disrupts downstream signaling cascades that are essential for a robust immune response.[2][3][4]
The binding of CD40L on activated T cells to CD40 on APCs is a crucial secondary signal for T cell activation and is vital for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of germinal centers.[2][5] By inhibiting this interaction, DRI-C21041 effectively dampens the autoimmune response at multiple levels. This includes the reduced activation of autoreactive T cells and B cells, leading to a decrease in the production of autoantibodies and pro-inflammatory cytokines.[5][6]
Quantitative Data Summary
The efficacy and potency of DRI-C21041 have been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.
| In Vitro Activity of DRI-C21041 | |
| Assay | IC50 Value |
| Cell-Free ELISA (CD40-CD40L Binding) | 87 nM[1] |
| NF-κB Biosensor Cell Activation | 10.3 µM[1] |
| Primary Human B Lymphocyte Activation | 13.2 µM[1] |
| In Vivo Efficacy of DRI-C21041 in Autoimmune Models | |
| Model | Key Finding |
| Murine Islet Allograft (Kidney Capsule) | ~50% of recipients maintained graft survival long-term at a dose of 12.5 mg/kg b.i.d.[1] |
| Murine Islet Allograft (Anterior Chamber of the Eye) | 80% of recipients maintained graft survival up to 115 days post-transplant at a dose of 12.5 mg/kg b.i.d.[1] |
| Non-Obese Diabetic (NOD) Mice (Type 1 Diabetes) | Reduced incidence of diabetes from 80% to 60% with three months of treatment at 12.5 mg/kg b.i.d.[1] |
| Pharmacokinetic Profile of DRI-C21041 | |
| Parameter | Value |
| Half-life (t1/2) in mice (30 mg/kg, s.c.) | 10.8 hours[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of DRI-C21041 are provided below.
Murine Islet Allotransplantation Under the Kidney Capsule
This model assesses the ability of DRI-C21041 to prevent the rejection of transplanted pancreatic islets, a key model for type 1 diabetes research.
-
Animal Models:
-
Donor Mice: DBA/2 mice are used as islet donors.
-
Recipient Mice: C57BL/6 mice are rendered diabetic via a single intraperitoneal injection of streptozotocin (STZ). Diabetes is confirmed by blood glucose measurements.
-
-
Islet Isolation and Transplantation:
-
Pancreatic islets are isolated from donor mice by collagenase digestion of the pancreas.
-
Approximately 500 islet equivalents (IEQ) are transplanted under the kidney capsule of the diabetic recipient mice.[1]
-
-
Treatment Protocol:
-
Monitoring and Endpoint:
-
Graft function is monitored by regular blood glucose measurements.
-
Rejection is defined as a return to a diabetic state.
-
Graft survival is plotted using a Kaplan-Meier survival curve.
-
Prevention of Type 1 Diabetes in Non-Obese Diabetic (NOD) Mice
This spontaneous model of autoimmune diabetes is used to evaluate the prophylactic potential of DRI-C21041.
-
Animal Model:
-
Female Non-Obese Diabetic (NOD) mice are used as they have a high incidence of spontaneous autoimmune diabetes.
-
-
Treatment Protocol:
-
Treatment with DRI-C21041 (12.5 mg/kg b.i.d.) or vehicle is initiated in pre-diabetic mice (e.g., at 5 weeks of age) and continued for a defined period (e.g., up to 18 weeks of age).[1]
-
-
Monitoring and Endpoint:
-
Mice are monitored for the onset of diabetes by regular measurement of blood glucose levels.
-
The percentage of diabetes-free mice in each treatment group is plotted over time using a Kaplan-Meier survival curve.[1]
-
Conclusion
DRI-C21041 is a potent and selective small-molecule inhibitor of the CD40-CD40L interaction with demonstrated efficacy in preclinical models of autoimmune disease. Its favorable pharmacokinetic profile and ability to induce long-term immune tolerance in some models make it a valuable tool for autoimmune disease research and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate DRI-C21041 into their studies of autoimmune pathologies.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. abeomics.com [abeomics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. eledon.com [eledon.com]
The Role of DRI-C21041 in Modulating T-Cell Expansion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRI-C21041 is a novel small-molecule inhibitor that targets the critical CD40-CD40 Ligand (CD40L) co-stimulatory pathway. This interaction is a cornerstone of adaptive immunity, playing a pivotal role in the activation and expansion of T-cells, particularly in the context of allo- and autoimmune responses. By disrupting this protein-protein interaction, DRI-C21041 effectively attenuates T-cell-mediated immune responses, demonstrating significant therapeutic potential in preventing allograft rejection and the progression of autoimmune diseases such as type 1 diabetes. This technical guide provides an in-depth analysis of DRI-C21041, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Introduction to T-Cell Expansion and the CD40-CD40L Axis
T-cell expansion is a fundamental process in the adaptive immune response, where naïve T-cells, upon recognizing a specific antigen, undergo rapid proliferation and differentiation into effector and memory cells. This process is governed by a "three-signal" model of T-cell activation. The first signal is delivered through the T-cell receptor (TCR) recognizing the antigen-MHC complex on an antigen-presenting cell (APC). The second, co-stimulatory signal, is crucial for a robust and sustained response and prevents anergy or apoptosis. One of the most critical co-stimulatory pathways is the interaction between CD40 on APCs (such as B-cells, macrophages, and dendritic cells) and CD40L (CD154) expressed on activated T-cells. The third signal is provided by cytokines that direct T-cell differentiation.
The engagement of CD40 by CD40L triggers downstream signaling cascades in the APC, leading to its activation, increased expression of co-stimulatory molecules (like B7), and production of pro-inflammatory cytokines. This, in turn, provides enhanced survival and proliferative signals to the T-cell, driving its clonal expansion. In the context of transplantation and autoimmunity, this pathway contributes to the activation of alloreactive and autoreactive T-cells, respectively, leading to tissue destruction.
DRI-C21041: A Potent Inhibitor of the CD40-CD40L Interaction
DRI-C21041 is a small-molecule inhibitor designed to specifically disrupt the protein-protein interaction between CD40 and CD40L.[1][2] Unlike monoclonal antibodies that target this pathway, small molecules like DRI-C21041 offer potential advantages in terms of oral bioavailability and manufacturing costs. Protein thermal shift analyses suggest that DRI-C21041 binds to CD40L.[1] By blocking this interaction, DRI-C21041 prevents the delivery of the co-stimulatory signal necessary for full T-cell activation and subsequent expansion.
Mechanism of Action
The primary mechanism of action of DRI-C21041 is the inhibition of the CD40-CD40L signaling axis. This disruption has several downstream consequences that collectively suppress T-cell expansion and effector function:
-
Inhibition of APC Activation: By preventing CD40L from binding to CD40 on APCs, DRI-C21041 blocks the activation signals to these cells. This results in reduced expression of other co-stimulatory molecules and lower production of T-cell-activating cytokines.
-
Suppression of T-Cell Help to B-Cells: The CD40-CD40L interaction is essential for T-cell-dependent B-cell activation, proliferation, and class-switching. Inhibition by DRI-C21041 would therefore be expected to reduce antibody production.
-
Direct Impact on T-Cell Proliferation: By dampening the co-stimulatory signals from APCs, DRI-C21041 indirectly limits the proliferative signals received by T-cells, thereby controlling their expansion.
Quantitative Data on DRI-C21041 Efficacy
The following tables summarize the key quantitative data reported for DRI-C21041.
| Parameter | Value | Assay System | Reference |
| IC50 (CD40-CD40L Binding) | 87 nM | Cell-free ELISA | [1] |
| IC50 (NF-κB Activation) | 10.3 µM | NF-κB biosensor cells (CD40L-induced) | [1] |
| IC50 (Primary Human B-Lymphocyte Activation) | 13.2 µM | CD40L-induced activation | [1] |
Table 1: In Vitro Efficacy of DRI-C21041
| Parameter | Value | Dosing | Animal Model | Reference |
| Half-life (t½) | 10.8 hours | 30 mg/kg, subcutaneous | C57BL/6 mice | [1] |
Table 2: Pharmacokinetic Profile of DRI-C21041
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the research institutions, the following outlines the methodologies for key experiments cited in the evaluation of DRI-C21041.
Cell-Free ELISA for CD40-CD40L Binding Inhibition
This assay quantifies the ability of a compound to disrupt the interaction between recombinant CD40 and CD40L proteins.
-
Plate Coating: Recombinant human CD40 protein is immobilized on the surface of a microtiter plate.
-
Inhibitor Incubation: A fixed concentration of biotinylated recombinant human CD40L is pre-incubated with varying concentrations of DRI-C21041.
-
Binding Reaction: The CD40L-inhibitor mixture is added to the CD40-coated plate, allowing for the binding of unbound CD40L to CD40.
-
Detection: The plate is washed to remove unbound components. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated CD40L.
-
Signal Generation: A substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Reporter Gene Assay
This cell-based assay measures the inhibition of CD40L-induced activation of the NF-κB signaling pathway.
-
Cell Line: A stable cell line expressing human CD40 and containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used.
-
Cell Plating: The reporter cells are seeded in a multi-well plate.
-
Compound Treatment: Cells are pre-incubated with various concentrations of DRI-C21041.
-
Stimulation: Recombinant human CD40L is added to the wells to stimulate the CD40 receptor and activate the NF-κB pathway.
-
Lysis and Reporter Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The IC50 value is determined by analyzing the dose-dependent decrease in reporter gene expression.
In Vivo Alloantigen-Induced T-Cell Expansion
This animal model assesses the in vivo efficacy of the compound in preventing T-cell proliferation in response to an allogeneic challenge.
-
Animal Model: A mouse model of allogeneic stimulation is used, for example, by injecting allogeneic splenocytes into the footpad of a recipient mouse.
-
Compound Administration: Recipient mice are treated with DRI-C21041 or a vehicle control at specified doses and schedules.
-
T-Cell Proliferation Measurement: After a few days, the draining lymph nodes (e.g., popliteal lymph node) are harvested.
-
Analysis: The lymph nodes are processed into single-cell suspensions. The total number of cells or the number of specific T-cell subsets is quantified by flow cytometry to determine the extent of T-cell expansion. A reduction in lymph node size and cell number in the treated group compared to the control group indicates inhibition of T-cell expansion.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating inhibitors of T-cell expansion.
Caption: Inhibition of the CD40-CD40L co-stimulatory signal by DRI-C21041.
Caption: A generalized workflow for assessing the impact of DRI-C21041 on T-cell expansion.
Conclusion
DRI-C21041 represents a promising therapeutic agent for the modulation of T-cell-mediated immune responses. Its targeted inhibition of the CD40-CD40L co-stimulatory pathway provides a powerful mechanism to control unwanted T-cell expansion in the settings of allograft transplantation and autoimmune diseases. The quantitative data demonstrate its potency at both the molecular and cellular levels. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of DRI-C21041 in various disease contexts. The methodologies and pathways described herein provide a foundational understanding for researchers and drug development professionals working to advance immunomodulatory therapies.
References
An In-depth Technical Guide to DRI-C21041 for Type 1 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells. A key immune checkpoint in this process is the interaction between CD40 and its ligand, CD40L (CD154). The small-molecule inhibitor DRI-C21041 has emerged as a promising therapeutic candidate by targeting this interaction. This document provides a comprehensive technical overview of DRI-C21041, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support further research and development of this compound for the prevention and treatment of T1D.
Introduction
The co-stimulatory signal mediated by the binding of CD40L on activated T-cells to CD40 on antigen-presenting cells (APCs) is crucial for T-cell activation, proliferation, and the subsequent inflammatory cascade that leads to β-cell destruction in T1D.[1][2] DRI-C21041 is a small-molecule inhibitor designed to block this CD40-CD40L protein-protein interaction.[3] Preclinical studies have demonstrated its potential in both preventing the onset of T1D in non-obese diabetic (NOD) mice and in prolonging the survival of transplanted pancreatic islets.[3] This guide synthesizes the available data on DRI-C21041 to provide a detailed resource for the scientific community.
Mechanism of Action
DRI-C21041 functions by competitively inhibiting the binding of CD40L to CD40. This blockade disrupts the downstream signaling cascade that is essential for a full-fledged immune response. A critical pathway inhibited by DRI-C21041 is the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[3] By preventing NF-κB activation, DRI-C21041 reduces the expression of inflammatory mediators, thereby dampening the autoimmune attack on pancreatic β-cells.
Signaling Pathway
The following diagram illustrates the CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of DRI-C21041.
Table 1: In Vitro Activity of DRI-C21041
| Assay | Metric | Value | Reference |
| Cell-free ELISA | IC50 | 87 nM | [3] |
| NF-κB Biosensor Cells | IC50 | 10.3 µM | [3] |
| Primary Human B Lymphocytes | IC50 | 13.2 µM | [3] |
Table 2: In Vivo Efficacy of DRI-C21041 in NOD Mice
| Parameter | Vehicle Control | DRI-C21041 (12.5 mg/kg b.i.d.) | Reference |
| Diabetes Incidence | 80% | 60% | [3] |
| Median Diabetes-Free Survival | 26 weeks | 31 weeks | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Prevention of Diabetes in NOD Mice
This protocol outlines the study design for evaluating the efficacy of DRI-C21041 in preventing T1D in the NOD mouse model.
Detailed Steps:
-
Animal Model: Female non-obese diabetic (NOD) mice are used as they spontaneously develop autoimmune diabetes.
-
Treatment Groups: Mice are randomized into a treatment group receiving DRI-C21041 and a control group receiving the vehicle alone.
-
Drug Administration: DRI-C21041 is administered subcutaneously twice daily (b.i.d.) at a dose of 12.5 mg/kg, starting at 5 weeks of age and continuing until 18 weeks of age.[4]
-
Diabetes Monitoring:
-
Study Duration: Following the cessation of treatment at 18 weeks, mice continue to be monitored for diabetes onset until 40 weeks of age.[4]
-
Data Analysis: The percentage of diabetes-free mice in each group is plotted over time, and the data are analyzed using Kaplan-Meier survival curves.
NF-κB Activation Assay
This protocol describes a cell-based assay to quantify the inhibitory effect of DRI-C21041 on CD40L-induced NF-κB activation.
Detailed Steps:
-
Cell Line: A suitable cell line expressing CD40 and containing an NF-κB reporter system (e.g., luciferase or fluorescent protein under the control of an NF-κB response element) is used.
-
Plating: Cells are seeded into a multi-well plate at an optimal density.
-
Compound Addition: Cells are pre-incubated with varying concentrations of DRI-C21041 for a defined period.
-
Stimulation: Recombinant soluble CD40L is added to the wells to stimulate the CD40 receptor.
-
Incubation: The plate is incubated to allow for NF-κB activation, nuclear translocation, and subsequent expression of the reporter gene.
-
Signal Detection: The reporter signal is measured using a plate reader (e.g., luminometer or fluorometer).
-
Data Analysis: The results are normalized to controls, and a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
DRI-C21041 represents a promising small-molecule approach to modulating the immune response in T1D. Its ability to inhibit the CD40-CD40L interaction and reduce the incidence of diabetes in preclinical models provides a strong rationale for further investigation. Future studies should focus on optimizing dosing regimens, evaluating long-term safety and efficacy, and exploring its potential in combination with other immunomodulatory agents. The detailed protocols and data presented in this guide are intended to facilitate these research efforts and accelerate the translation of this promising therapeutic candidate to the clinic.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. abeomics.com [abeomics.com]
- 3. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Care of Non-Obese Diabetic (NOD) Mice | Animals in Science [queensu.ca]
- 6. 2.6. NOD Mouse Diabetes Monitoring [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DRI-C21041 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in vivo use of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L costimulatory interaction. The information is based on preclinical studies demonstrating its efficacy in models of islet transplantation and type 1 diabetes.
Mechanism of Action
DRI-C21041 is a small-molecule inhibitor that targets the interaction between CD40 and CD40 ligand (CD40L or CD154)[1][2][3][4]. This interaction is a critical co-stimulatory signal in the activation of the immune system. By blocking this pathway, DRI-C21041 can modulate the immune response, making it a promising therapeutic candidate for autoimmune diseases and transplant rejection[1][2][3]. The binding of CD40L on activated T cells to CD40 on antigen-presenting cells (like B cells, macrophages, and dendritic cells) is crucial for B cell proliferation, differentiation, and antibody production, as well as T cell expansion and cytokine secretion[5][6]. Inhibition of this pathway by DRI-C21041 can lead to a state of immune tolerance[1][4].
Signaling Pathway Inhibition by DRI-C21041
The following diagram illustrates the CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.
Caption: Inhibition of the CD40-CD40L signaling pathway by DRI-C21041.
In Vivo Efficacy and Potency
DRI-C21041 has demonstrated significant efficacy in preclinical mouse models of islet allograft transplantation and type 1 diabetes prevention.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (ELISA) | 87 nM | Cell-free ELISA | [1] |
| IC50 (NF-κB) | 10.3 µM | NF-κB biosensor cells | [1] |
| IC50 (B-cell) | 13.2 µM | Primary human B lymphocytes | [1] |
| Half-life (t1/2) | 10.8 h | In vivo (mice) | [1] |
Experimental Protocols for In Vivo Studies
The following are detailed methodologies for key in vivo experiments cited in the literature.
Islet Allograft Transplantation Under the Kidney Capsule
This protocol describes the transplantation of pancreatic islets from a donor mouse strain to a diabetic recipient mouse strain to assess the efficacy of DRI-C21041 in preventing graft rejection.
Experimental Workflow:
Caption: Workflow for islet allograft transplantation under the kidney capsule.
Methodology:
-
Islet Isolation: Islets are isolated from the pancreas of donor DBA/2 mice.
-
Recipient Preparation: Recipient C57BL/6 mice are rendered diabetic by streptozotocin (STZ) injection.
-
Transplantation: Approximately 500 islet equivalents (IEQ) are transplanted under the kidney capsule of the diabetic recipient mice.
-
Drug Administration: DRI-C21041 is administered subcutaneously (s.c.) at a dose of 12.5 mg/kg twice daily (b.i.d.). Treatment starts the day before transplantation (day -1) and continues until day 30 post-transplant. The vehicle used is 20% hydroxypropyl-β-cyclodextrin (HPβCD)[1].
-
Monitoring: Blood glucose levels of the recipient mice are monitored regularly to assess the function of the transplanted islets. Normoglycemia indicates a functioning graft.
-
Endpoint: Graft survival is determined by the duration of normoglycemia. At 60 days post-transplant, a unilateral nephrectomy of the graft-bearing kidney can be performed to confirm the graft's function[1].
Islet Allograft Transplantation in the Anterior Chamber of the Eye (ACE)
This model allows for direct, longitudinal in vivo imaging of the transplanted islets and infiltrating immune cells.
Methodology:
-
Islet Isolation: Islets are isolated from DBA/2 donor mice.
-
Recipient Preparation: Recipient C57BL/6 mice are used. For visualization of immune cells, transgenic mice expressing GFP in specific immune cell populations (e.g., macrophages or T cells) can be utilized[1].
-
Transplantation: Islets are transplanted into the anterior chamber of the eye (ACE).
-
Drug Administration: DRI-C21041 is administered subcutaneously (s.c.) at a dose of 12.5 mg/kg twice daily (b.i.d.). Treatment starts on the day of transplant (day 0) and is maintained until day 60 post-transplant[1].
-
Monitoring: The survival and integrity of the islet allografts are assessed by longitudinal volumetric analysis using in vivo imaging techniques. Immune cell infiltration can also be visualized and quantified[1].
-
Endpoint: Graft survival is determined by the maintenance of islet structure and volume over time. In one study, 80% of recipients treated with DRI-C21041 maintained their islet allografts up to 115 days post-transplant[1].
Prevention of Autoimmune Diabetes in Non-Obese Diabetic (NOD) Mice
This protocol evaluates the potential of DRI-C21041 to prevent the onset of autoimmune type 1 diabetes.
Methodology:
-
Animal Model: Female non-obese diabetic (NOD) mice are used, as they have a high incidence of spontaneous diabetes development.
-
Treatment Initiation: Treatment with DRI-C21041 begins at a pre-diabetic stage.
-
Drug Administration: DRI-C21041 is administered over a three-month period.
-
Monitoring: The incidence of diabetes is monitored by regularly checking blood glucose levels.
-
Endpoint: The primary endpoint is the percentage of mice that remain diabetes-free at the end of the study period. Treatment with DRI-C21041 has been shown to reduce the incidence of diabetes from 80% in control groups to 60%[1][3][4].
Pharmacokinetic Data
A single subcutaneous administration of 30 mg/kg of DRI-C21041 in C57BL/6 mice resulted in the following pharmacokinetic profile:
| Parameter | Value |
| t1/2 (half-life) | 10.8 hours |
This indicates an acceptably long half-life for in vivo studies[1].
Summary of In Vivo Efficacy
| Study Model | DRI-C21041 Dose | Outcome | Reference |
| Islet Allograft (Kidney Capsule) | 12.5 mg/kg, s.c., b.i.d. | ~50% of recipients maintained normoglycemia long after treatment termination. | [1] |
| Islet Allograft (ACE) | 12.5 mg/kg, s.c., b.i.d. | 80% of recipients maintained graft integrity and function up to 115 days. | [1] |
| T1D Prevention (NOD Mice) | Not specified in detail | Reduced diabetes incidence from 80% to 60%. | [1][3][4] |
These protocols and data provide a comprehensive guide for the in vivo application of DRI-C21041 in immunology and diabetes research. The compound's ability to selectively inhibit the CD40-CD40L interaction offers a promising avenue for the development of novel immunomodulatory therapies.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.med.miami.edu [news.med.miami.edu]
- 3. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 5. eledon.com [eledon.com]
- 6. Targeting the CD40-CD40L pathway in autoimmune diseases: Humoral immunity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DRI-C21041 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L protein-protein interaction, in various mouse models. The protocols detailed below are based on preclinical studies demonstrating its potential in preventing allograft rejection and autoimmune diabetes.
Mechanism of Action
DRI-C21041 functions by targeting the CD40 ligand (CD40L or CD154), preventing its interaction with the CD40 receptor.[1][2] This interaction is a crucial co-stimulatory signal for T-cell activation and subsequent immune responses. By blocking this pathway, DRI-C21041 can modulate the immune system, making it a promising therapeutic agent for autoimmune diseases and transplantation.[3][4][5]
Quantitative Data Summary
The following table summarizes the dosages of DRI-C21041 used in various mouse models as reported in preclinical studies.
| Mouse Model | Strain | Application | Dosage | Administration Route | Dosing Frequency | Vehicle | Reference |
| Islet Allograft (Kidney Capsule) | C57BL/6 (diabetic) | Prevention of allograft rejection | 10, 12.5, 15, and 20 mg/kg | Subcutaneous (s.c.) | Twice daily (b.i.d.) | 20% HPβCD | [6] |
| Islet Allograft (Anterior Chamber of the Eye) | C57BL/6 | Prevention of allograft rejection | 12.5 mg/kg | Subcutaneous (s.c.) | Twice daily (b.i.d.) | 20% HPβCD | [6] |
| Autoimmune Diabetes Prevention | Non-obese diabetic (NOD) | Prevention of type 1 diabetes onset | 12.5 mg/kg | Subcutaneous (s.c.) | Twice daily (b.i.d.) | 20% HPβCD | [6][7] |
| Pharmacokinetic Study | C57BL/6 | Pharmacokinetic profiling | 30 mg/kg | Subcutaneous (s.c.) | Single dose | Not specified | [6] |
Signaling Pathway Diagram
The diagram below illustrates the targeted CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.
Caption: Inhibition of the CD40-CD40L signaling pathway by DRI-C21041.
Experimental Protocols
Protocol 1: Islet Allograft Transplantation in Diabetic Mice (Kidney Capsule Model)
This protocol is designed to assess the efficacy of DRI-C21041 in preventing the rejection of transplanted pancreatic islets.
Materials:
-
DRI-C21041
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline
-
Streptozotocin (STZ)
-
C57BL/6 mice (recipient) and DBA/2 mice (donor)
-
Standard surgical tools for transplantation
-
Blood glucose monitoring system
Procedure:
-
Induction of Diabetes: Induce diabetes in recipient C57BL/6 mice with a single intravenous (i.v.) injection of STZ (200 mg/kg). Confirm hyperglycemia with three consecutive non-fasting blood glucose readings >300 mg/dL.[6]
-
Islet Isolation: Isolate pancreatic islets from donor DBA/2 mice using standard collagenase digestion methods.
-
Transplantation: Transplant 500 islet equivalents (IEQ) under the kidney capsule of the diabetic recipient mice.[6]
-
DRI-C21041 Administration:
-
Monitoring:
-
Monitor blood glucose levels regularly to assess graft function.
-
Monitor animal health and body weight.
-
-
Endpoint Analysis: At the end of the study, perform histological analysis of the graft-bearing kidney to assess islet survival and immune cell infiltration.
Protocol 2: Prevention of Autoimmune Diabetes in NOD Mice
This protocol evaluates the potential of DRI-C21041 to prevent the onset of type 1 diabetes in a spontaneous autoimmune model.
Materials:
-
DRI-C21041
-
20% (w/v) HPβCD in sterile saline
-
Female non-obese diabetic (NOD) mice
-
Urine glucose test strips or blood glucose monitoring system
Procedure:
-
Animal Model: Use female NOD mice, which spontaneously develop autoimmune diabetes.
-
DRI-C21041 Administration:
-
Monitoring:
-
Monitor for the onset of diabetes by checking for glycosuria or hyperglycemia weekly up to 40 weeks of age.[7]
-
A mouse is considered diabetic after two consecutive blood glucose readings >250 mg/dL.
-
-
Endpoint Analysis:
-
Generate Kaplan-Meier survival curves to compare the incidence of diabetes between treated and control groups.
-
At the end of the study, pancreatic tissue can be collected for histological analysis of insulitis.
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating DRI-C21041 in a mouse model of islet transplantation.
Caption: General experimental workflow for DRI-C21041 in a mouse islet transplant model.
Safety and Toxicology Considerations
While specific toxicology studies for DRI-C21041 are not detailed in the provided search results, general principles of preclinical toxicology in mouse models should be followed. This includes monitoring for clinical signs of toxicity, body weight changes, and any adverse reactions at the injection site. For novel therapeutics, it is common to conduct dose-range finding studies to determine the maximum tolerated dose (MTD).[8][9]
Conclusion
DRI-C21041 has demonstrated significant efficacy in preclinical mouse models of islet transplantation and autoimmune diabetes. The protocols and data presented here provide a foundation for researchers to design and conduct further studies to explore the therapeutic potential of this compound. Adherence to detailed experimental protocols and careful monitoring are crucial for obtaining reliable and reproducible results.
References
- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eledon.com [eledon.com]
- 3. news.med.miami.edu [news.med.miami.edu]
- 4. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 6. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols: Utilization of DRI-C21041 in Islet Transplantation Models
Introduction
Pancreatic islet transplantation is a cell-based therapy for treating type 1 diabetes (T1D) by replacing the patient's destroyed insulin-producing beta cells.[1][2] In this procedure, islets are isolated from a deceased donor's pancreas and infused into the recipient, typically into the portal vein of the liver, where they are expected to engraft and restore insulin production.[1][3][4] A significant hurdle to the long-term success of islet transplantation is immune-mediated rejection of the allograft.[5][6] The immune system recognizes the transplanted islets as foreign and mounts an attack, leading to their destruction.[7][8]
Standard immunosuppressive regimens are required to prevent rejection, but these often come with significant side effects.[5][9] Consequently, research is focused on developing safer and more targeted immunomodulatory therapies. One critical pathway in the adaptive immune response is the co-stimulatory interaction between CD40 on antigen-presenting cells (APCs) and the CD40 ligand (CD40L or CD154) on activated T-cells.[10][11] Blocking this interaction has proven to be a highly effective strategy for preventing allograft rejection in preclinical models.[12]
DRI-C21041 is a novel small-molecule inhibitor (SMI) designed to specifically block the CD40-CD40L protein-protein interaction.[7][10] As an SMI, it offers potential advantages over antibody-based therapies, such as suitability for oral administration, shorter half-life for better control, and lower immunogenicity.[7][10] These application notes provide a summary of DRI-C21041's activity and detailed protocols for its use in murine models of islet transplantation.
Mechanism of Action: Inhibition of CD40-CD40L Co-stimulation
The rejection of transplanted islets is heavily dependent on the activation of T-cells. For a T-cell to become fully activated, it requires two signals from an APC (like a macrophage or dendritic cell). The first is the recognition of the foreign antigen via the T-cell receptor (TCR). The second is a co-stimulatory signal, prominently delivered through the binding of CD40L on the T-cell to CD40 on the APC. This interaction is crucial for T-cell proliferation, cytokine production, and the subsequent activation of an immune cascade that destroys the islet graft.[11]
DRI-C21041 functions by competitively inhibiting the binding of CD40L to CD40. This blockade prevents the delivery of the critical co-stimulatory signal, leading to a state of T-cell anergy or hyporesponsiveness. By disrupting this immune checkpoint, DRI-C21041 prevents the activation of the adaptive immune response against the transplanted islets, thereby prolonging their survival and function.[10][12] This targeted immunomodulation may promote operational immune tolerance, where the graft remains functional long after treatment has ceased.[10][12]
Data Presentation: In Vitro and In Vivo Activity of DRI-C21041
The efficacy of DRI-C21041 has been quantified in both cell-free and cell-based assays, as well as in preclinical animal models of islet transplantation.
Table 1: In Vitro Inhibitory Activity of DRI-C21041
| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |
|---|---|---|---|---|
| Cell-Free ELISA | CD40-CD40L Binding | Inhibition of Binding | 87 nM | [10] |
| Cell-Based Assay | NF-κB Biosensor Cells | Inhibition of CD40L-induced Activation | 10.3 µM | [10] |
| Cell-Based Assay | Primary Human B Lymphocytes | Inhibition of CD40L-induced Activation | 13.2 µM |[10] |
Table 2: Efficacy of DRI-C21041 in Murine Islet Allograft Models
| Transplant Model | Recipient Strain | Donor Strain | DRI-C21041 Dose & Schedule | Graft Survival Outcome | Reference |
|---|---|---|---|---|---|
| Kidney Subcapsular Space | C57BL/6 (Diabetic) | DBA/2 | 10-20 mg/kg, s.c., b.i.d. (Days -1 to 30) | Significant prolongation of normoglycemia vs. vehicle | [10] |
| Anterior Chamber of the Eye (ACE) | C57BL/6 (Normoglycemic) | DBA/2 | 12.5 mg/kg, s.c., b.i.d. (Days 0 to 60) | 80% of recipients maintained graft integrity and function up to Day 115 |[10][13] |
Experimental Protocols
The following protocols are based on methodologies described for testing DRI-C21041 in fully MHC-mismatched murine models of islet transplantation.[10]
Protocol 1: Preparation and Administration of DRI-C21041
This protocol describes the preparation of DRI-C21041 for subcutaneous administration in mice.
-
Materials:
-
DRI-C21041 powder
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water (vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (e.g., 29-gauge)
-
-
Procedure:
-
Calculate the required amount of DRI-C21041 based on the desired concentration (e.g., 1.25 mg/mL for a 12.5 mg/kg dose in a 25g mouse assuming a 250 µL injection volume) and the total number of injections.
-
Weigh the DRI-C21041 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 20% HPβCD vehicle to the tube.
-
Vortex vigorously until the compound is fully dissolved. The solution should be clear.
-
Draw the solution into insulin syringes for administration. Prepare fresh for each day of dosing.
-
Administer the dose subcutaneously (s.c.) in the scruff of the neck or the flank of the mouse.
-
For a twice-daily (b.i.d.) regimen, injections should be spaced approximately 12 hours apart.
-
Protocol 2: Islet Allotransplantation Under the Kidney Capsule
This protocol details the transplantation of pancreatic islets into the subcapsular space of the kidney in diabetic recipient mice.
-
Animal Models:
-
Islet Donors: DBA/2 mice
-
Recipients: C57BL/6 mice
-
Induction of Diabetes: Render recipient C57BL/6 mice diabetic via a single intraperitoneal injection of streptozotocin (STZ). Confirm diabetes with blood glucose readings >300 mg/dL for two consecutive days.
-
-
Islet Isolation:
-
Isolate pancreatic islets from donor DBA/2 mice using a standard collagenase digestion method.
-
Purify the islets using a density gradient (e.g., Ficoll).
-
Culture the isolated islets overnight in a suitable culture medium before transplantation.
-
-
Transplantation Procedure:
-
Anesthetize the diabetic recipient mouse.
-
Make a small flank incision to expose the kidney.
-
Using a modified PE-50 tubing attached to a Hamilton syringe, carefully aspirate approximately 500 islet equivalents (IEQ) in a small volume of culture medium.
-
Gently puncture the kidney capsule with a 25-gauge needle to create a small opening.
-
Insert the PE-50 tubing into the subcapsular space and slowly inject the islets. A small bleb containing the islets should be visible.
-
Carefully withdraw the tubing and cauterize the entry point in the capsule to prevent islet leakage.
-
Return the kidney to the abdominal cavity and close the incision with sutures or wound clips.
-
-
Treatment and Monitoring:
-
Begin DRI-C21041 administration one day before transplant (Day -1) and continue for the specified duration (e.g., until Day 30).[10]
-
Monitor non-fasting blood glucose levels daily for the first week and then 2-3 times per week thereafter.
-
Consider a graft to be functional if blood glucose levels are maintained below 200 mg/dL.
-
Rejection is defined as two consecutive blood glucose readings >250 mg/dL.
-
-
Endpoint Confirmation:
-
At the end of the study or after a defined period of normoglycemia (e.g., 60 days), perform a unilateral nephrectomy of the graft-bearing kidney to confirm that the islet graft was responsible for maintaining euglycemia.[10] A return to hyperglycemia post-nephrectomy confirms graft function.
-
References
- 1. Islet Transplant for Type 1 Diabetes | UCSF Department of Surgery [surgery.ucsf.edu]
- 2. Pancreas & Islet Transplant - UChicago Medicine [uchicagomedicine.org]
- 3. niddk.nih.gov [niddk.nih.gov]
- 4. Frontiers | Pancreatic islet transplantation: current advances and challenges [frontiersin.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Boosting Function and Survival of Stem Cell-derived Pancreatic Cells by Genetic Engineering — International Society for Stem Cell Research [isscr.org]
- 7. news.med.miami.edu [news.med.miami.edu]
- 8. β cell replacement therapy for the cure of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesresearch.org [diabetesresearch.org]
- 10. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the CD40-CD40L pathway in autoimmune diseases: Humoral immunity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for DRI-C21041 Administration in NOD Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L costimulatory interaction, in Non-Obese Diabetic (NOD) mice for the study of type 1 diabetes (T1D). The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available preclinical data.
Introduction and Mechanism of Action
Type 1 diabetes in NOD mice is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreatic islets. A critical step in the activation of autoreactive T cells is the costimulatory signal provided by the interaction between CD40 on antigen-presenting cells (APCs), such as B cells and dendritic cells, and CD40 Ligand (CD40L) on activated T cells.[1][2] This interaction is crucial for the generation of robust cellular and humoral immune responses.[1]
DRI-C21041 is a small-molecule inhibitor designed to block the CD40-CD40L interaction, thereby preventing the downstream signaling required for T cell activation, proliferation, and effector function.[1] By inhibiting this key costimulatory pathway, DRI-C21041 aims to suppress the autoimmune response against pancreatic beta cells and prevent or delay the onset of T1D in NOD mice.[1]
Signaling Pathway of CD40-CD40L Interaction and its Inhibition by DRI-C21041
Caption: CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.
Quantitative Data Summary
The administration of DRI-C21041 to NOD mice has been shown to significantly impact the development of autoimmune diabetes. The following tables summarize the key quantitative findings.
Table 1: Effect of DRI-C21041 on Diabetes Incidence in Female NOD Mice
| Treatment Group | Dosage | Treatment Duration | Diabetes Incidence at 40 Weeks of Age | Median Age of Diabetes-Free Survival |
| Vehicle Control | N/A | 5 to 18 weeks | 80% | 26 weeks |
| DRI-C21041 | 12.5 mg/kg b.i.d., s.c. | 5 to 18 weeks | 60% | 31 weeks |
| Data sourced from studies on small-molecule inhibitors of the CD40-CD40L interaction.[1] |
Table 2: Expected Immunological Changes in Spleen of NOD Mice Following CD40-CD40L Blockade
| Cell Population | Vehicle Control (Expected %) | DRI-C21041 Treated (Expected Trend) |
| CD4+ T Cells | ||
| - Naive (CD44lo CD62L+) | ~50-60% | Increase |
| - Central Memory (CD44hi CD62L+) | ~15-25% | Reduction |
| - Effector Memory (CD44hi CD62L-) | ~10-20% | Reduction |
| - Regulatory T cells (Tregs; CD4+FoxP3+) | ~10-15% | Increase |
| B Cells (CD19+) | ~30-40% | No significant change expected |
| Expected trends are based on exploratory immunophenotyping data for DRI-C21041 and related compounds.[1] Specific percentages may vary. |
Experimental Protocols
Preparation of DRI-C21041 Formulation
Objective: To prepare a sterile solution of DRI-C21041 for subcutaneous administration.
Materials:
-
DRI-C21041 powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of DRI-C21041 and HPβCD based on the desired concentration and final volume.
-
In a sterile vial, dissolve the calculated amount of HPβCD in sterile water for injection to make a 20% (w/v) solution. This can be aided by gentle warming and stirring.
-
Once the HPβCD is fully dissolved and the solution is clear, add the DRI-C21041 powder to the vehicle.
-
Stir the mixture at room temperature until the DRI-C21041 is completely dissolved. The solution should be clear.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared formulation at 4°C, protected from light. Prepare fresh solution weekly.
Animal Dosing and Monitoring
Objective: To administer DRI-C21041 to female NOD mice and monitor for the onset of diabetes.
Materials:
-
Female NOD mice (4-5 weeks old)
-
Prepared DRI-C21041 formulation
-
Insulin syringes (28-30 gauge)
-
Urine glucose test strips
-
Blood glucose meter and test strips
-
Lancets for blood collection
Procedure:
-
Acclimatize female NOD mice for one week before the start of the experiment.
-
At 5 weeks of age, begin subcutaneous (s.c.) administration of DRI-C21041 at a dose of 12.5 mg/kg, twice daily (b.i.d.). The control group should receive the vehicle solution only.
-
Continue the treatment until the mice reach 18 weeks of age.[1]
-
Starting at 10 weeks of age, monitor the mice for diabetes onset weekly by checking for glycosuria using urine test strips.
-
If a mouse tests positive for glycosuria, switch to daily monitoring of blood glucose levels using a glucometer. Blood can be obtained from a tail prick.
-
A mouse is considered diabetic after two consecutive blood glucose readings of >250 mg/dL.
-
Continue monitoring all mice for diabetes onset until 40 weeks of age.[1]
-
Record body weight weekly.
Experimental Workflow for DRI-C21041 Administration and Monitoring
Caption: Workflow for DRI-C21041 administration and diabetes monitoring in NOD mice.
Histological Analysis and Insulitis Scoring
Objective: To assess the extent of immune cell infiltration in the pancreatic islets.
Materials:
-
Mouse pancreata
-
10% neutral-buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
At the end of the study, euthanize the mice and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral-buffered formalin overnight.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections of the pancreas and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Examine the stained sections under a microscope and score the islets for insulitis based on the following criteria:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (immune cells surrounding the islet).
-
Score 2: Infiltrative insulitis with <50% of the islet area infiltrated.
-
Score 3: Infiltrative insulitis with >50% of the islet area infiltrated.
-
-
Score at least 50-100 islets per mouse and calculate the average insulitis score.
Immunophenotyping by Flow Cytometry
Objective: To analyze the frequency of different immune cell populations in the spleen and pancreatic lymph nodes.
Materials:
-
Spleen and pancreatic lymph nodes from NOD mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorescently conjugated antibodies against mouse CD3, CD4, CD8, CD19, CD44, CD62L, FoxP3, etc.
-
FoxP3 staining buffer set (for intracellular staining)
-
Flow cytometer
Procedure:
-
Aseptically harvest the spleen and pancreatic lymph nodes into cold RPMI-1640 medium.
-
Generate single-cell suspensions by gently mashing the tissues through a 70 µm cell strainer.
-
For the spleen, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.
-
Wash the cells with FACS buffer and count them.
-
Aliquot approximately 1-2 x 10^6 cells per tube for staining.
-
Stain for surface markers by incubating the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
For intracellular staining of FoxP3, fix and permeabilize the cells using a FoxP3 staining buffer set according to the manufacturer's protocol.
-
Incubate the cells with the anti-FoxP3 antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Conclusion
The administration of DRI-C21041 presents a promising therapeutic strategy for the prevention of type 1 diabetes in the NOD mouse model. By following the detailed protocols outlined in these application notes, researchers can effectively evaluate the in vivo efficacy of DRI-C21041 and investigate its immunological mechanisms of action. The provided data summaries and visualizations offer a framework for experimental design and interpretation of results.
References
Application Notes and Protocols for B-Cell Activation Assay Using DRI-C21041
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell activation is a critical process in the adaptive immune response, leading to the production of antibodies and the generation of immunological memory. The interaction between CD40 on B-cells and CD40 ligand (CD40L) on activated T-cells provides a crucial co-stimulatory signal for B-cell proliferation, differentiation, and immunoglobulin class switching.[1] Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies, making it a key target for therapeutic intervention.
DRI-C21041 is a small molecule inhibitor of the CD40-CD40L interaction.[2] These application notes provide a detailed protocol for an in vitro B-cell activation assay to evaluate the inhibitory potential of DRI-C21041. The assay measures the effect of the compound on the activation of primary human B-lymphocytes, a key step in understanding its mechanism of action and therapeutic potential.
Principle of the Assay
This assay is based on the in vitro activation of isolated B-cells through stimulation of the B-cell receptor (BCR) and the CD40 pathway. B-cell activation can be mimicked in cell culture using anti-IgM or anti-IgD antibodies to engage the BCR, along with recombinant CD40L to provide the co-stimulatory signal.[3] The extent of B-cell activation is quantified by measuring specific markers of proliferation and differentiation, such as the upregulation of activation markers (e.g., CD69, CD86), proliferation by dye dilution, or the secretion of immunoglobulins. The inhibitory effect of DRI-C21041 is determined by its ability to reduce these activation parameters in a dose-dependent manner.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of DRI-C21041. This data can be used as a reference for designing dose-response experiments.
| Assay | Cell Type | Parameter Measured | IC50 Value | Reference |
| CD40L-induced NF-κB activation | NF-κB biosensor cells | NF-κB activity | 10.3 μM | [2] |
| CD40L-induced activation | Primary human B lymphocytes | Not specified | 13.2 μM | [2] |
| CD40-CD40L binding | Cell-free ELISA | Binding inhibition | 87 nM | [2] |
Signaling Pathway
The following diagram illustrates the CD40 signaling pathway in B-cells, which is targeted by DRI-C21041.
Caption: CD40 signaling pathway in B-cells and the inhibitory action of DRI-C21041.
Experimental Protocols
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary human B-cells.
-
Reagents for B-cell isolation (optional): RosetteSep™ Human B Cell Enrichment Cocktail or magnetic bead-based B-cell isolation kit.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
B-cell stimuli:
-
Goat F(ab')2 Anti-Human IgM (or Anti-IgD)
-
Recombinant Human sCD40 Ligand/TRAP
-
Interleukin-4 (IL-4)
-
Interleukin-21 (IL-21)
-
-
Test Compound: DRI-C21041 (dissolved in DMSO).
-
Proliferation Dye (optional): Carboxyfluorescein succinimidyl ester (CFSE) or similar cell proliferation dye.
-
Flow Cytometry Antibodies:
-
Anti-Human CD19 (B-cell marker)
-
Anti-Human CD69 (early activation marker)
-
Anti-Human CD86 (activation marker)
-
-
ELISA Kit: Human IgG or IgM ELISA kit.
-
General lab supplies: 96-well cell culture plates, sterile tubes, pipettes, etc.
Experimental Workflow
Caption: Workflow for the B-cell activation assay with DRI-C21041.
Detailed Protocol: B-Cell Proliferation and Activation Marker Upregulation
-
B-cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for B-cells using a negative selection kit to obtain a pure population of untouched B-cells.
-
Assess purity by flow cytometry using an anti-CD19 antibody. Purity should be >95%.
-
-
CFSE Labeling (for proliferation):
-
Resuspend isolated B-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold cell culture medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled or unlabeled B-cells in complete culture medium at a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of DRI-C21041 in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM, based on the reported IC50.[2] Include a vehicle control (DMSO) at the same final concentration as the highest DRI-C21041 concentration.
-
Add 50 µL of the diluted DRI-C21041 or vehicle control to the appropriate wells.
-
-
B-cell Stimulation:
-
Prepare a stimulation cocktail in complete medium containing:
-
Anti-IgM (10 µg/mL)
-
Recombinant human sCD40L (1 µg/mL)
-
IL-4 (20 ng/mL)
-
IL-21 (20 ng/mL)
-
-
Add 50 µL of the stimulation cocktail to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells by gentle pipetting.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against CD19, CD69, and CD86 for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of proliferating cells (by CFSE dilution) and the expression levels of CD69 and CD86 on the CD19+ B-cell population.
-
Detailed Protocol: Immunoglobulin Secretion Assay
-
Follow steps 1, 3, 4, and 5 from the proliferation assay protocol (CFSE labeling is not required).
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatant at -20°C or -80°C until analysis.
-
-
ELISA:
-
Quantify the concentration of human IgG or IgM in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis and Interpretation
-
Proliferation: Calculate the percentage of divided cells in the stimulated B-cell population for each concentration of DRI-C21041. Plot the percentage of proliferation against the log of the DRI-C21041 concentration and fit a dose-response curve to determine the IC50 value.
-
Activation Markers: Determine the percentage of CD69+ and CD86+ cells or the mean fluorescence intensity (MFI) of these markers on the CD19+ B-cell gate. Analyze the dose-dependent decrease in activation marker expression with increasing concentrations of DRI-C21041.
-
Immunoglobulin Secretion: Measure the concentration of IgG or IgM in the culture supernatants. Plot the immunoglobulin concentration against the log of the DRI-C21041 concentration and calculate the IC50 for the inhibition of antibody production.
A significant, dose-dependent reduction in B-cell proliferation, activation marker expression, and immunoglobulin secretion in the presence of DRI-C21041 would indicate its efficacy as an inhibitor of B-cell activation through the CD40-CD40L pathway.
Conclusion
This document provides a comprehensive guide for utilizing DRI-C21041 in B-cell activation assays. The detailed protocols and supporting information enable researchers to effectively evaluate the inhibitory properties of this compound on key aspects of B-cell function. These assays are crucial for the preclinical assessment of DRI-C21041 and other potential immunomodulatory drugs targeting the CD40-CD40L axis.
References
- 1. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B Cell Activation Functional Assay | Thermo Fisher Scientific - CH [thermofisher.com]
Application Notes and Protocols: NF-κB Inhibition Assay with DRI-C21041
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that play a critical role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer. This makes the NF-κB pathway a prime target for therapeutic intervention.
DRI-C21041 is a potent small-molecule inhibitor of the CD40-CD40 ligand (CD40L) interaction. The binding of CD40L to its receptor, CD40, is a key co-stimulatory signal that leads to the activation of the NF-κB pathway. By disrupting this interaction, DRI-C21041 effectively blocks downstream NF-κB signaling.
These application notes provide a detailed protocol for assessing the inhibitory activity of DRI-C21041 on NF-κB activation using a luciferase reporter gene assay. This assay offers a quantitative and high-throughput method to characterize the potency of DRI-C21041 and similar compounds that target the CD40-CD40L-NF-κB signaling axis.
Principle of the Assay
This protocol utilizes a stable cell line, such as HEK293, that has been engineered to express the human CD40 receptor and contain a luciferase reporter gene under the transcriptional control of NF-κB response elements. In the presence of a stimulus, such as recombinant human CD40 ligand (CD40L), the CD40 receptor is activated, initiating an intracellular signaling cascade that culminates in the activation and nuclear translocation of NF-κB. NF-κB then binds to the response elements in the reporter construct, driving the expression of luciferase.
The inhibitory potential of DRI-C21041 is determined by its ability to block this CD40L-induced luciferase expression. The resulting luminescent signal is measured using a luminometer, and the data is used to calculate the half-maximal inhibitory concentration (IC50) of the compound.
Data Presentation
The inhibitory activity of DRI-C21041 on NF-κB activation is summarized in the tables below. The data demonstrates the concentration-dependent inhibition in different cell-based assays.
Table 1: In Vitro Inhibition of CD40L-Induced NF-κB Activation by DRI-C21041
| Cell Line | Assay Type | IC50 (µM) |
| NF-κB Biosensor Cells | Luciferase Reporter Assay | 10.3[1] |
| Primary Human B Lymphocytes | Not Specified | 13.2[1] |
Table 2: In Vivo Administration of DRI-C21041 in Murine Models
| Animal Model | Dosing Regimen | Vehicle | Application |
| C57BL/6 Mice | 12.5 mg/kg, b.i.d., s.c. | 20% HPβCD | Islet Allograft Survival[1][2] |
| NOD Mice | 12.5 mg/kg, b.i.d. | Not Specified | Prevention of Diabetes[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CD40L-mediated NF-κB signaling pathway and the inhibitory action of DRI-C21041.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing human CD40 and an NF-κB-luciferase reporter construct (e.g., BPS Bioscience, Cat. #60626).
-
Cell Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% Penicillin/Streptomycin.
-
DRI-C21041: Stock solution prepared in DMSO.
-
Recombinant Human CD40 Ligand (CD40L): To be used as the agonist.
-
Assay Plates: White, clear-bottom 96-well cell culture plates.
-
Luciferase Assay System: (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience, Cat. #60690).
-
Luminometer: Plate-reading luminometer.
-
Phosphate-Buffered Saline (PBS).
-
DMSO.
Cell Culture
-
Culture the CD40/NF-κB reporter cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain optimal growth and viability. Do not allow the cells to become over-confluent.
NF-κB Inhibition Assay Protocol
Day 1: Cell Plating and Treatment
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Plate the cells in a white, clear-bottom 96-well plate at a density of 30,000 cells per well in a volume of 50 µL.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
On the day of the assay, prepare serial dilutions of DRI-C21041 in culture medium. The final DMSO concentration in the assay should not exceed 0.5%.
-
Prepare a working solution of CD40L in culture medium. The final concentration should be at the EC50 for the specific lot of CD40L, as determined by a prior agonist titration experiment.
-
To the cell plate, add 25 µL of the DRI-C21041 dilutions to the appropriate wells. Include vehicle control wells (medium with the same final concentration of DMSO) and unstimulated control wells (medium only).
-
Incubate the plate for 1 hour at 37°C.
-
Add 25 µL of the CD40L working solution to all wells except the unstimulated control wells. For the unstimulated wells, add 25 µL of culture medium.
-
The final volume in each well should be 100 µL.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
Day 2: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared luciferase assay reagent to each well.
-
Gently rock the plate at room temperature for approximately 30 minutes to ensure complete cell lysis and signal development.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Subtract the average background luminescence (from wells with no cells) from the luminescence readings of all other wells.
-
Determine the percentage of NF-κB inhibition for each concentration of DRI-C21041 using the following formula:
% Inhibition = 100 x [1 - (RLU of test compound - RLU of unstimulated control) / (RLU of stimulated control - RLU of unstimulated control)]
-
RLU: Relative Light Units
-
-
Plot the percentage of inhibition against the logarithm of the DRI-C21041 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of DRI-C21041 that produces 50% inhibition of the CD40L-induced NF-κB activation.
Troubleshooting
-
High background luminescence: This may be due to contamination of the cell culture or reagents. Ensure aseptic techniques are used and test for mycoplasma contamination.
-
Low signal-to-background ratio: Optimize cell seeding density and/or the concentration of the CD40L agonist.
-
High well-to-well variability: Ensure accurate and consistent pipetting. Mix reagents thoroughly before use. Check for "edge effects" in the 96-well plate by ensuring proper humidity in the incubator.
-
Compound precipitation: If the test compound precipitates in the culture medium, try using a lower stock concentration or a different solvent. Ensure the final solvent concentration is low and consistent across all wells.
Conclusion
This application note provides a comprehensive guide for performing an NF-κB inhibition assay using the CD40-CD40L interaction inhibitor, DRI-C21041. The detailed protocol and data analysis procedures will enable researchers to accurately determine the potency of this and other similar inhibitors. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process. This assay is a valuable tool for the discovery and characterization of novel therapeutics targeting the NF-κB signaling pathway.
References
Application Notes and Protocols for Solubilizing DRI-C21041
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of DRI-C21041, a potent small-molecule inhibitor of the CD40-CD40L interaction, for use in a variety of experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid | [1] |
| Molecular Formula | C₃₀H₂₁N₃O₇S | [2] |
| Molecular Weight | 567.57 g/mol | [2] |
| Mechanism of Action | Inhibits the CD40-CD40L protein-protein interaction.[3][4] This subsequently blocks downstream signaling pathways, including the activation of NF-κB.[3][4] | |
| Biological Activity (IC₅₀) | 0.31 μM for CD40/CD40L interaction inhibition.[3][4] |
Solubility Data
DRI-C21041 is a hydrophobic molecule with limited solubility in aqueous solutions. The use of an appropriate organic solvent is necessary to prepare a concentrated stock solution, which can then be diluted into aqueous experimental media.
| Solvent | Maximum Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Use high-purity, anhydrous DMSO to prepare the initial stock solution.[3][4] |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Vehicle for in vivo administration | Used for subcutaneous (s.c.) injection in murine models.[5][6] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of DRI-C21041 for in vitro use.
Materials:
-
DRI-C21041 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of DRI-C21041 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.68 mg of DRI-C21041 (Molecular Weight = 567.57 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the DRI-C21041 powder. For a 10 mM stock, if you weighed 5.68 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in solubilization, but ensure the vial is tightly capped.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Keep the vials sealed and protected from moisture.[3]
Preparation of Working Solutions for In Vitro Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
-
It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous media.[7] To mitigate this, perform serial dilutions and add the compound to the medium with gentle mixing.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DRI-C21041 stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you could first dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.
-
Final Addition: Add the required volume of the intermediate solution to your cell culture wells to reach the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of cells in culture medium for a final volume of 1 mL and a final concentration of 10 µM.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound.
Preparation of Formulation for In Vivo Administration
This protocol is based on published studies using DRI-C21041 in murine models.[5][6]
Materials:
-
DRI-C21041 powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile container for mixing
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Vehicle: Prepare a 20% (w/v) solution of HPβCD in sterile water. For example, to prepare 10 mL of the vehicle, dissolve 2 g of HPβCD in 10 mL of sterile water. Mix thoroughly using a magnetic stirrer until the HPβCD is fully dissolved.
-
Compound Addition: Add the pre-weighed DRI-C21041 powder to the 20% HPβCD vehicle to achieve the desired final concentration for dosing. For example, for a dosing solution of 1.25 mg/mL (to administer 12.5 mg/kg in a 10 mL/kg injection volume), add 12.5 mg of DRI-C21041 to 10 mL of the 20% HPβCD vehicle.
-
Solubilization: Stir the mixture until the compound is fully suspended/dissolved. The resulting formulation can then be administered via the desired route (e.g., subcutaneous injection).
Visualizations
Signaling Pathway Diagram
Caption: DRI-C21041 inhibits the CD40-CD40L signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for preparing and using DRI-C21041 in experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DRI-C21041 | CD40-CD40L inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: DRI-C21041 for Inducing Immune Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRI-C21041 is a novel small-molecule inhibitor of the CD40-CD40L (also known as CD154) costimulatory interaction, a critical pathway in the activation of immune responses.[1][2][3] By blocking this interaction, DRI-C21041 has demonstrated significant potential in inducing operational immune tolerance, particularly in the contexts of pancreatic islet transplantation and the prevention of autoimmune diseases such as type 1 diabetes (T1D).[1][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of DRI-C21041 in research settings.
Mechanism of Action
The interaction between the CD40 receptor on antigen-presenting cells (APCs) and the CD40 ligand (CD40L) on activated T cells is a crucial co-stimulatory signal for T cell activation, B cell proliferation and differentiation, and macrophage activation.[4][5][6] Disruption of this pathway can lead to a state of immune unresponsiveness or tolerance. DRI-C21041 specifically inhibits the binding of CD40 to CD40L, thereby preventing the downstream signaling cascades that lead to immune activation.[1] This targeted immunomodulation avoids the broad immunosuppression associated with many conventional therapies, offering a more controlled and potentially safer approach.[1][3] Protein thermal shift analysis suggests that DRI-C21041 binds to CD40L rather than CD40.
Signaling Pathway
The binding of CD40L on T cells to CD40 on APCs (like B cells, macrophages, and dendritic cells) triggers the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40. This initiates a signaling cascade that ultimately leads to the activation of transcription factors, most notably NF-κB, which promotes the expression of pro-inflammatory cytokines, chemokines, and other molecules involved in the immune response. DRI-C21041, by blocking the initial CD40-CD40L interaction, prevents these downstream events.
Caption: CD40-CD40L signaling pathway and inhibition by DRI-C21041.
Data Presentation
In Vitro Activity of DRI-C21041
| Assay Type | Target/Cell Line | Readout | IC50 | Reference |
| Cell-free ELISA | CD40-CD40L Binding | Inhibition of Binding | 87 nM | [1] |
| Cell-based Assay | NF-κB Biosensor Cells | Inhibition of CD40L-induced NF-κB activation | 10.3 µM | [1] |
| Cell-based Assay | Primary Human B Lymphocytes | Inhibition of CD40L-induced activation | 13.2 µM | [1] |
In Vivo Efficacy of DRI-C21041 in Murine Models
| Model | Treatment | Dosage | Duration | Outcome | Reference |
| Islet Allograft (under kidney capsule) | DRI-C21041 | 12.5 mg/kg, b.i.d., s.c. | 30 days | ~50% of recipients maintained normoglycemia long-term | [1] |
| Islet Allograft (anterior chamber of the eye) | DRI-C21041 | 12.5 mg/kg, b.i.d., s.c. | 60 days | 80% of recipients maintained graft integrity for >115 days | [1] |
| Type 1 Diabetes Prevention (NOD mice) | DRI-C21041 | Not specified | 3 months | Reduced diabetes incidence from 80% to 60% | [1][3] |
Pharmacokinetic Profile of DRI-C21041 in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (t1/2) | 10.8 hours | C57BL/6 mice | 30 mg/kg, single s.c. dose | [1] |
Experimental Protocols
In Vitro Assay: Inhibition of CD40L-Induced NF-κB Activation
This protocol describes a cell-based assay to determine the inhibitory activity of DRI-C21041 on CD40L-induced NF-κB activation using a reporter cell line.
Caption: Workflow for the in vitro NF-κB reporter assay.
Materials:
-
HEK293 cells stably expressing human CD40 and an NF-κB-luciferase reporter construct
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Recombinant human soluble CD40L
-
DRI-C21041
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the CD40/NF-κB reporter cells into a 96-well plate at a density of 30,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of DRI-C21041 in assay medium. Also, prepare positive (CD40L alone) and negative (medium alone) controls.
-
Treatment: The following day, carefully remove the growth medium from the wells. Add 50 µL of the DRI-C21041 dilutions or control solutions to the appropriate wells.
-
Stimulation: Prepare a solution of CD40L in assay medium at twice the final desired concentration. Add 50 µL of this solution to all wells except the negative controls.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of DRI-C21041 relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assay: Murine Pancreatic Islet Allotransplantation Under the Kidney Capsule
This protocol outlines the procedure for transplanting pancreatic islets from a donor mouse strain to a diabetic recipient mouse strain and treating with DRI-C21041 to assess its effect on allograft survival.
Caption: Workflow for murine islet allotransplantation and treatment.
Materials:
-
Donor mice (e.g., DBA/2)
-
Recipient mice (e.g., C57BL/6)
-
Streptozotocin (STZ)
-
Collagenase P
-
Ficoll gradient solutions
-
Surgical instruments
-
Anesthesia
-
DRI-C21041
-
Vehicle (e.g., 20% HPβCD)
-
Blood glucose meter
Procedure:
-
Induction of Diabetes: Induce diabetes in recipient mice with a single intraperitoneal injection of STZ (e.g., 180 mg/kg). Confirm diabetes by measuring blood glucose levels; mice with levels >300 mg/dL for two consecutive days are considered diabetic.
-
Islet Isolation: Anesthetize donor mice and perfuse the pancreas with cold collagenase P solution via the common bile duct. Digest the pancreas at 37°C and purify the islets using a Ficoll density gradient. Culture the isolated islets overnight before transplantation.
-
Transplantation: Anesthetize a diabetic recipient mouse. Make a small incision on the left flank to expose the kidney. Create a small opening in the kidney capsule and implant a known number of islets (e.g., 500 islet equivalents) into the subcapsular space using a polyethylene catheter.
-
Treatment: Begin treatment with DRI-C21041 (e.g., 12.5 mg/kg, twice daily, subcutaneous injection) or vehicle control one day before transplantation and continue for the specified duration (e.g., 30 days).
-
Monitoring: Monitor the recipient mice daily for blood glucose levels and body weight. Successful engraftment is defined as a return to normoglycemia (<200 mg/dL). Graft rejection is defined as a return to hyperglycemia (>300 mg/dL) for two consecutive days.
-
Data Analysis: Plot survival curves (Kaplan-Meier) to compare the graft survival rates between the DRI-C21041-treated and control groups.
Conclusion
DRI-C21041 is a promising small-molecule immunomodulator that effectively targets the CD40-CD40L costimulatory pathway. The data and protocols presented here provide a foundation for researchers to explore its potential in various models of immune-mediated diseases. Its efficacy in promoting allograft survival and preventing autoimmune diabetes in preclinical models highlights its therapeutic potential. Further research is warranted to fully elucidate its mechanisms and translate these findings into clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: DRI-C21041
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DRI-C21041 in solution. The following information is compiled from publicly available data and is intended to address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving DRI-C21041?
A1: DRI-C21041 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For in vivo studies, a 20% solution of hydroxypropyl-β-cyclodextrin (HPβCD) in a suitable vehicle has been used.[1]
Q2: How should I store DRI-C21041 stock solutions?
A2: For optimal stability, it is recommended to prepare aliquots of your DRI-C21041 stock solution in DMSO to avoid repeated freeze-thaw cycles.[2] Store these aliquots under the following conditions:
Solid powder can be stored for 12 months at -20°C or 6 months at 4°C.[3]
Q3: Is there any information on the stability of DRI-C21041 in aqueous solutions for in vivo use?
A3: While specific stability studies of DRI-C21041 in 20% HPβCD are not publicly available, this vehicle has been successfully used for subcutaneous administration in mice for periods of up to 60 days, suggesting a degree of stability in this formulation.[1] As a general practice for similar compounds, it is advisable to prepare these solutions fresh before each experiment.
Q4: What is the known half-life of DRI-C21041?
A4: In pharmacokinetic studies in mice, DRI-C21041 demonstrated a half-life of 10.8 hours following a single subcutaneous administration.[1]
Q5: Are there any known degradation pathways for DRI-C21041?
A5: Specific degradation pathways for DRI-C21041 have not been detailed in the available literature. However, as DRI-C21041 is a sulfonamide-containing compound, it may be susceptible to degradation under certain conditions. Generally, sulfonamides are more stable in neutral to alkaline conditions and may degrade under acidic conditions. They can also be sensitive to light (photodegradation).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in DMSO stock solution upon storage | - Exceeded solubility limit- Improper storage (e.g., repeated freeze-thaw cycles) | - Ensure the concentration does not exceed 10 mM.- Prepare smaller aliquots to minimize freeze-thaw cycles.- Gently warm the solution and vortex to redissolve before use. If precipitation persists, prepare a fresh stock solution. |
| Inconsistent experimental results | - Degradation of DRI-C21041 in solution | - Prepare fresh stock solutions monthly if stored at -20°C, or every 6 months if stored at -80°C.- For aqueous-based solutions, always prepare them fresh on the day of the experiment.- Protect solutions from prolonged exposure to light. |
| Difficulty dissolving DRI-C21041 for in vivo studies | - Inappropriate solvent for the required concentration | - For subcutaneous administration, consider using a 20% HPβCD solution as a vehicle, which has been used in published studies.[1] |
| Concern about potential degradation during long-term experiments | - Inherent instability of the compound under experimental conditions | - As a sulfonamide, DRI-C21041 may be more stable at a neutral or slightly alkaline pH. If your experimental buffer is acidic, consider the potential for hydrolysis.- Minimize exposure of the compound and its solutions to direct light. |
Data Summary
Solubility and Storage Recommendations
| Parameter | Value | Source |
| Solubility in DMSO | 10 mM | Probechem |
| Storage of Solid Powder | -20°C for 12 months; 4°C for 6 months | [3] |
| Storage of DMSO Solution | -80°C for 6 months; -20°C for 1 month | [2] |
| In Vivo Vehicle | 20% HPβCD | [1] |
Experimental Protocols
Preparation of DRI-C21041 for In Vivo Administration (based on published literature)
For subcutaneous administration in mice, DRI-C21041 has been prepared in a 20% hydroxypropyl-β-cyclodextrin (HPβCD) solution.[1] While the exact preparation protocol is not detailed, a general procedure would involve:
-
Calculating the required amount of DRI-C21041 and 20% HPβCD solution based on the desired dosage and injection volume.
-
Dissolving the DRI-C21041 powder in the 20% HPβCD vehicle. Sonication or gentle heating may be required to facilitate dissolution.
-
Ensuring the final solution is clear and free of particulates before administration.
It is recommended to prepare this solution fresh before each set of injections.
Visualizations
Logical Workflow for Handling DRI-C21041
Caption: Workflow for storing, preparing, and troubleshooting DRI-C21041 solutions.
Potential Degradation Pathway Considerations for Sulfonamides
Caption: General degradation considerations for sulfonamide-containing compounds.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DRI-C21041 | CD40-CD40L inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: DRI-C21041
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of DRI-C21041, a small molecule inhibitor of the CD40/CD40L interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DRI-C21041?
A1: DRI-C21041 is an inhibitor of the protein-protein interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40. By binding to CD40L, DRI-C21041 prevents this interaction, which is a critical co-stimulatory signal in the activation of immune cells such as B cells and antigen-presenting cells. This inhibition leads to an immunosuppressive effect.[1]
Q2: What are the known on-target effects of DRI-C21041 in cellular assays?
A2: DRI-C21041 has been shown to inhibit the CD40L-induced activation of NF-κB and the proliferation of B-cells.[1] In cell-based assays, it inhibited the CD40L-induced activation of NF-κB biosensor cells with an IC50 of 10.3 μM and of primary human B lymphocytes with an IC50 of 13.2 μM.[1]
Q3: Has the selectivity of DRI-C21041 been characterized?
A3: Yes, DRI-C21041 has demonstrated selectivity for the CD40-CD40L interaction over other related protein-protein interactions within the TNF superfamily. It was found to have a greater than 30-fold selectivity versus OX40-OX40L, BAFFR-BAFF, and TNF-R1-TNFα interactions.[1]
Q4: Are there any known off-target effects for DRI-C21041?
A4: Based on the currently available public data, the primary characterization of DRI-C21041 has focused on its selectivity against other members of the TNF superfamily.[1] A broader screening against a wide range of kinases (kinome scan) or other receptor families has not been published. As with any small molecule inhibitor, the potential for off-target effects should be considered and experimentally evaluated in the context of your specific biological system.
Q5: What are some general strategies to minimize potential off-target effects of DRI-C21041 in my experiments?
A5: To minimize potential off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of DRI-C21041 that elicits the desired on-target effect.
-
Include appropriate controls: Use a structurally unrelated inhibitor of the CD40/CD40L pathway as a control to ensure the observed phenotype is not specific to the chemical scaffold of DRI-C21041.
-
Perform rescue experiments: If possible, overexpress CD40L to see if the effects of DRI-C21041 can be competed away.
-
Confirm target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that DRI-C21041 is binding to CD40L in your cellular model at the concentrations used.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected inhibition of CD40L-mediated signaling. | Compound Degradation: DRI-C21041 may be unstable under specific experimental conditions (e.g., prolonged incubation, high temperature, extreme pH). | Prepare fresh stock solutions of DRI-C21041 for each experiment. Avoid repeated freeze-thaw cycles. Check for precipitation of the compound in your media. |
| Low Target Expression: The cell line used may have low expression levels of CD40 or CD40L. | Confirm the expression of both CD40 and CD40L in your cell line using techniques like flow cytometry or western blotting. | |
| Suboptimal Assay Conditions: The concentration of the stimulating ligand (e.g., recombinant CD40L) may be too high, requiring a higher concentration of DRI-C21041 for effective inhibition. | Optimize the concentration of the stimulating ligand to be in the linear range of the dose-response curve. | |
| High levels of cytotoxicity observed at effective concentrations. | Off-target Toxicity: DRI-C21041 may be interacting with other cellular targets that regulate cell viability. | Perform a dose-response curve for cytotoxicity and compare it to the dose-response for the on-target effect. If the curves are very close, consider if the on-target effect itself could lead to cytotoxicity in your specific cell type. Test for off-target effects using the protocols outlined below. |
| Solvent Toxicity: The solvent used to dissolve DRI-C21041 (e.g., DMSO) may be causing toxicity at the concentrations used. | Ensure the final concentration of the solvent is consistent across all experimental conditions, including a vehicle-only control, and is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Observed phenotype does not match the known consequences of inhibiting the CD40/CD40L pathway. | Off-target Effects: The observed phenotype may be due to the inhibition of an unknown off-target. | Validate the on-target effect using a secondary assay. Use a structurally different CD40/CD40L inhibitor to see if it recapitulates the phenotype. Employ methods like target knockdown (e.g., siRNA or CRISPR against CD40L) to confirm that the phenotype is dependent on the intended target. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of DRI-C21041
| Target Interaction | Assay Type | IC50 | Selectivity vs. CD40-CD40L |
| CD40-CD40L | Cell-free ELISA | 87 nM[1] | - |
| CD40L-induced NF-κB activation | NF-κB biosensor cells | 10.3 μM[1] | - |
| CD40L-induced B cell activation | Primary human B lymphocytes | 13.2 μM[1] | - |
| OX40-OX40L | Not Specified | >30-fold higher than CD40-CD40L IC50[1] | >30x |
| BAFFR-BAFF | Not Specified | >30-fold higher than CD40-CD40L IC50[1] | >30x |
| TNF-R1-TNFα | Not Specified | >30-fold higher than CD40-CD40L IC50[1] | >30x |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Off-Target Interactions
Objective: To assess the ability of DRI-C21041 to compete with a known ligand for binding to a potential off-target protein.
Methodology:
-
Immobilization of Off-Target Protein:
-
Coat a 96-well high-binding microplate with the purified potential off-target protein at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare a series of dilutions of DRI-C21041 and a known, labeled ligand for the off-target protein.
-
Add a fixed, sub-saturating concentration of the labeled ligand to all wells.
-
Add the serial dilutions of DRI-C21041 to the wells. Include a control with no DRI-C21041.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection and Analysis:
-
Wash the plate three times with wash buffer to remove unbound reagents.
-
Detect the amount of bound labeled ligand using a method appropriate for the label (e.g., colorimetric, fluorescent, or chemiluminescent detection).
-
Plot the signal as a function of the DRI-C21041 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of DRI-C21041 to its target, CD40L, in a cellular environment.
Methodology:
-
Cell Treatment:
-
Culture cells known to express CD40L to a suitable confluency.
-
Treat the cells with either DRI-C21041 at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection and Analysis:
-
Analyze the amount of soluble CD40L in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble CD40L as a function of temperature for both vehicle- and DRI-C21041-treated samples. A shift in the melting curve to a higher temperature in the presence of DRI-C21041 indicates target engagement.
-
Mandatory Visualization
Caption: CD40/CD40L Signaling Pathway and the inhibitory action of DRI-C21041.
Caption: Experimental workflow for troubleshooting potential off-target effects.
References
Technical Support Center: Optimizing DRI-C21041 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DRI-C21041 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DRI-C21041?
A1: DRI-C21041 is a small-molecule inhibitor of the CD40-CD40 ligand (CD40L) interaction.[1][2] By binding to CD40L, it prevents the activation of the CD40 receptor on antigen-presenting cells, which in turn blocks downstream signaling pathways, most notably the NF-κB pathway.[1][3] This inhibition modulates immune responses, making it a valuable tool for studying autoimmune diseases and transplantation immunology.[2][4]
Q2: What is a recommended starting concentration for DRI-C21041 in cell culture?
A2: A good starting point for DRI-C21041 concentration is around its IC50 value. For instance, in NF-κB biosensor cells, the reported IC50 is 10.3 μM, and for primary human B lymphocytes, it is 13.2 μM.[1][5] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store DRI-C21041?
A3: It is recommended to prepare a concentrated stock solution of DRI-C21041 in a suitable organic solvent like DMSO.[6] For cell culture applications, it is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility.[6] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%).[2]
Q4: Is DRI-C21041 cytotoxic?
A4: While specific cytotoxicity data for DRI-C21041 is not extensively published, it is crucial to assess its potential cytotoxic effects on your specific cell line at the concentrations you plan to use. A standard cytotoxicity assay, such as an LDH or MTT assay, can be performed to determine the concentration range that is non-toxic to your cells.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect of DRI-C21041 | - Suboptimal concentration: The concentration of DRI-C21041 may be too low for the specific cell type or experimental conditions. - Compound degradation: The compound may have degraded due to improper storage or handling. - Cellular resistance: The target cells may have intrinsic or acquired resistance to the inhibitor. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure proper storage of the compound and prepare fresh dilutions for each experiment. - Verify the expression of CD40L and CD40 on your cells of interest. |
| High cell death or cytotoxicity observed | - Concentration too high: The concentration of DRI-C21041 may be in the toxic range for the cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Compound precipitation: The compound may have precipitated out of solution in the culture medium. | - Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range. - Ensure the final solvent concentration is within the tolerated range for your cells (typically ≤ 0.5% for DMSO). - Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing a fresh, lower concentration working solution. |
| Variability in experimental results | - Inconsistent cell density: Variations in the initial cell seeding density can affect the outcome of the experiment. - Inconsistent compound concentration: Inaccurate pipetting or dilution of the compound. - Variations in incubation time: Inconsistent exposure time to the compound. | - Ensure a consistent and optimal cell seeding density for all experiments. - Use calibrated pipettes and be meticulous with dilutions. - Maintain a consistent incubation time for all experimental and control groups. |
| Precipitation of DRI-C21041 in culture medium | - Poor solubility: The compound may have limited solubility in the aqueous culture medium. - High final concentration: The desired final concentration may exceed the solubility limit of the compound in the medium. | - Prepare the final working solution by adding the stock solution to the medium with gentle mixing. - Avoid adding a highly concentrated stock directly to a small volume of medium. - If precipitation persists, consider using a lower final concentration or a different formulation if available. |
Quantitative Data Summary
| Assay | Cell Type | IC50 of DRI-C21041 | Reference |
| CD40L-induced NF-κB activation | NF-κB biosensor cells | 10.3 μM | [1][5] |
| CD40L-induced activation | Primary human B lymphocytes | 13.2 μM | [1][5] |
Experimental Protocols
NF-κB Reporter Assay
This protocol is designed to measure the inhibitory effect of DRI-C21041 on CD40L-induced NF-κB activation using a luciferase reporter cell line.
Materials:
-
NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DRI-C21041 stock solution (in DMSO)
-
Recombinant human CD40L
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.[2]
-
Compound Treatment: Prepare serial dilutions of DRI-C21041 in complete culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium from the cells and add 50 µL of the DRI-C21041 dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 1 hour.
-
Stimulation: Prepare a working solution of recombinant human CD40L in complete culture medium. Add 50 µL of the CD40L solution to all wells except for the unstimulated control. The final concentration of CD40L should be optimized for your cell line. Incubate for 6 hours.[2]
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of DRI-C21041 and determine the IC50 value.
B-Cell Proliferation Assay
This protocol assesses the effect of DRI-C21041 on CD40L-induced B-cell proliferation.
Materials:
-
Primary B cells or a B-cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DRI-C21041 stock solution (in DMSO)
-
CD40L-expressing feeder cells (e.g., 3T3-CD40L) or recombinant soluble CD40L and an anti-polyHis antibody for cross-linking.
-
Interleukin-4 (IL-4)
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., [3H]-thymidine or a non-radioactive alternative like WST-1 or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed B cells into a 96-well plate at a density of 1 x 10^6 cells/mL.[10] If using feeder cells, they should be seeded and allowed to adhere prior to adding the B cells.
-
Compound Treatment: Prepare serial dilutions of DRI-C21041 in complete culture medium. Add the desired concentrations of DRI-C21041 to the wells. Include a vehicle control.
-
Stimulation: Add IL-4 to the wells at a final concentration of 50 ng/mL.[11] Add soluble CD40L and a cross-linking antibody, or co-culture with CD40L-expressing feeder cells to stimulate B-cell proliferation.
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Pulse the cells with 0.5 µCi of [3H]-thymidine per well for the last 18-20 hours of culture.[10] Harvest the cells and measure the incorporated radioactivity.
-
Non-radioactive methods: Add the proliferation reagent (e.g., WST-1) to the wells and measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis: Determine the effect of different concentrations of DRI-C21041 on B-cell proliferation.
Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
DRI-C21041 stock solution (in DMSO)
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DRI-C21041 in complete culture medium. Add the compound to the wells and include vehicle controls. Also, include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24-72 hours).
-
LDH Measurement: Following the kit manufacturer's instructions, transfer a portion of the cell culture supernatant to a new plate and add the LDH reaction mixture.[9]
-
Measurement: After a short incubation, measure the absorbance at the recommended wavelength.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of DRI-C21041 relative to the positive control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CD40 Signaling Pathway and the inhibitory action of DRI-C21041.
Caption: General experimental workflow for testing DRI-C21041 activity.
References
- 1. Molecular basis and therapeutic implications of CD40/CD40L immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | CD40-Mediated Activation of the NF-κB2 Pathway [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
Technical Support Center: DRI-C21041 In Vivo Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals working with DRI-C21041 in in vivo experiments. The information is based on publicly available research and general best practices for preclinical toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dosage for DRI-C21041 in mice?
A1: Based on published studies, DRI-C21041 has been shown to be effective in mice at a dose of 12.5 mg/kg, administered twice daily (b.i.d.).[1] This dosage was used in studies preventing the onset of autoimmune diabetes in NOD mice and in islet allograft transplantation models.[1]
Q2: What is the appropriate route of administration for in vivo studies?
A2: In the available research, DRI-C21041 was administered via subcutaneous (s.c.) injection.[1] The compound was dissolved in a 20% HPβCD (hydroxypropyl-β-cyclodextrin) vehicle for administration.[1]
Q3: What is the known in vivo toxicity profile of DRI-C21041?
A3: There is limited publicly available information specifically detailing a comprehensive in vivo toxicity assessment of DRI-C21041. However, long-term studies in mice have been conducted where the compound was administered for several weeks without reported adverse effects impacting the primary study outcomes.[1] In a study on preventing type 1 diabetes, mice were treated from 5 to 18 weeks of age, and their survival was monitored for up to 40 weeks.[1] Similarly, in islet allograft studies, treatment was continued for 30 days, with animals monitored long-term.[1] The absence of reported toxicity in these efficacy-focused studies suggests the compound was well-tolerated at the tested therapeutic doses.
Q4: Are there any published LD50 or MTD (Maximum Tolerated Dose) values for DRI-C21041?
A4: As of the latest available information, specific LD50 (Lethal Dose, 50%) or MTD studies for DRI-C21041 have not been published in the peer-reviewed literature. Researchers should perform their own dose-range finding and toxicity studies to establish these values in their specific animal models.
Q5: What is the mechanism of action of DRI-C21041?
A5: DRI-C21041 is a small-molecule inhibitor of the CD40-CD40L (also known as CD154) costimulatory protein-protein interaction.[1] By blocking this interaction, it can modulate the immune response, which is crucial in autoimmune diseases and transplant rejection.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Injection Site Reaction (e.g., swelling, redness) | - High concentration of the compound- Formulation/vehicle issue- Improper injection technique | - Ensure the compound is fully dissolved in the vehicle.- Consider using a lower concentration or a different vehicle if possible.- Rotate injection sites.- Ensure proper subcutaneous injection technique to avoid intradermal or intramuscular administration. |
| Signs of Animal Distress (e.g., weight loss, lethargy, ruffled fur) | - Systemic toxicity- Off-target effects- Stress from handling and injection | - Immediately record all clinical signs and monitor the animal closely.- Reduce the dosage or frequency of administration.- Consider a dose-range finding study to determine the MTD.- Ensure proper animal handling techniques to minimize stress. |
| Lack of Efficacy at Published Doses | - Issues with compound stability or formulation- Differences in animal model (strain, age, sex)- Incorrect administration | - Verify the integrity and purity of the DRI-C21041 compound.- Ensure the formulation is prepared correctly and administered promptly.- Confirm the animal model is appropriate for the intended study.- Review and standardize the administration protocol. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with DRI-C21041 in Mice
| Study Type | Animal Model | Dosage | Route of Administration | Treatment Duration | Key Outcome | Reference |
| Islet Allograft Survival (Kidney Capsule) | C57BL/6 mice | 12.5 mg/kg b.i.d. | Subcutaneous (s.c.) | 30 days | Significantly prolonged survival of islet allografts in ~50% of recipients. | [1] |
| Islet Allograft Survival (Anterior Chamber of the Eye) | C57BL/6 mice | Not specified | Not specified | Stopped after a certain period | 80% of recipients maintained structurally intact islets for >50 days after stopping treatment. | [1] |
| Prevention of Type 1 Diabetes | NOD mice | 12.5 mg/kg b.i.d. | Subcutaneous (s.c.) | From 5 to 18 weeks of age | Reduced the incidence of diabetes to 60% (compared to 80% in controls). | [1] |
Experimental Protocols
Protocol 1: Administration of DRI-C21041 for In Vivo Mouse Studies
This protocol is based on the methodology described in published literature.[1]
1. Materials:
-
DRI-C21041
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes (or similar, for subcutaneous injection)
-
Appropriate mouse strain for the study
2. Preparation of Dosing Solution:
-
Calculate the required amount of DRI-C21041 and 20% HPβCD vehicle based on the number of animals, their average weight, and the target dose (e.g., 12.5 mg/kg).
-
Weigh the required amount of DRI-C21041 and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 20% HPβCD vehicle to the tube.
-
Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but stability under these conditions should be verified.
-
Prepare the dosing solution fresh before each administration.
3. Administration Procedure:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Lift the skin on the back, slightly away from the midline, to form a tent.
-
Insert the needle of the syringe into the base of the skin tent, parallel to the body.
-
Inject the calculated volume of the DRI-C21041 solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Repeat the administration as required by the study design (e.g., twice daily).
Protocol 2: General In Vivo Toxicity Assessment Workflow (Template)
This is a general template for researchers planning to conduct a preliminary in vivo toxicity assessment of DRI-C21041.
1. Acute Toxicity Study (Dose Range Finding):
-
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential acute toxic effects.
-
Animals: Use a small group of animals (e.g., 3-5 per group) of a single sex.
-
Procedure:
-
Administer single, escalating doses of DRI-C21041 to different groups of animals.
-
Include a vehicle control group.
-
Monitor animals closely for the first few hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing), body weight, and any mortality.
-
At the end of the study, perform a gross necropsy.
-
2. Sub-acute/Sub-chronic Toxicity Study:
-
Objective: To evaluate the toxicity of repeated doses of DRI-C21041.
-
Animals: Use both male and female animals.
-
Procedure:
-
Select 3-4 dose levels based on the results of the acute toxicity study (e.g., MTD, 1/2 MTD, 1/4 MTD).
-
Include a vehicle control group.
-
Administer the compound daily for a set period (e.g., 14 or 28 days).
-
Monitor and record clinical signs, body weight, and food/water consumption regularly.
-
At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy, weigh major organs (liver, kidneys, spleen, etc.), and collect tissues for histopathological examination.
-
Visualizations
Caption: Experimental workflow for in vivo efficacy studies of DRI-C21041.
Caption: Inhibition of the CD40-CD40L signaling pathway by DRI-C21041.
References
Troubleshooting DRI-C21041 experimental variability
Technical Support Center: DRI-C21041
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability when working with DRI-C21041, a small-molecule inhibitor of the CD40-CD40L interaction.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I seeing inconsistent IC50 values for DRI-C21041 in my cell-based assays?
Inconsistent IC50 values for DRI-C21041 can arise from several factors, including cell health, reagent variability, and assay setup. DRI-C21041 has been shown to inhibit the CD40L-induced activation of NF-κB biosensor cells with an IC50 of 10.3 μM and primary human B lymphocytes with an IC50 of 13.2 μM[1]. Deviations from these values may indicate underlying experimental issues.
Troubleshooting Guide for Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cell viability is >95% before starting the assay. Avoid using cells that are over-confluent. |
| Reagent Stability and Handling | Prepare fresh dilutions of DRI-C21041 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the compound and other critical reagents. |
| Assay Incubation Times | Strictly adhere to the specified incubation times for compound treatment and pathway activation. |
| Plate Reader and Instrument Settings | Perform regular calibration and maintenance of plate readers. Use consistent settings for gain and read height across all experiments. |
| Serum Lot-to-Lot Variability | If using serum, test new lots for their effect on the assay performance before use in critical experiments. |
FAQ 2: My in vivo studies with DRI-C21041 are showing variable efficacy in mouse models. What could be the cause?
The efficacy of DRI-C21041 in in vivo models, such as the prolongation of islet allograft survival, can be influenced by factors related to drug formulation, administration, and the health of the animal models. In preclinical studies, DRI-C21041 has been shown to be effective at doses of 12.5 mg/kg b.i.d[1].
Troubleshooting Guide for In Vivo Variability
| Potential Cause | Recommended Action |
| Drug Formulation and Solubility | Ensure complete solubilization of DRI-C21041 in the vehicle. Prepare fresh formulations for each set of experiments. |
| Route and Accuracy of Administration | Use consistent administration routes (e.g., oral gavage, intraperitoneal injection). Ensure accurate dosing based on the most recent animal body weights. |
| Animal Health and Stress | Monitor animal health closely. Minimize stress on the animals as it can impact immune responses and drug metabolism. |
| Pharmacokinetics | Be aware of the pharmacokinetic properties of DRI-C21041, which has a half-life of 10.8 hours[1]. The timing of administration in relation to the experimental endpoint is critical. |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay for DRI-C21041 Activity
This protocol describes a method for determining the IC50 of DRI-C21041 in a cell line containing an NF-κB-driven reporter gene (e.g., luciferase).
Materials:
-
NF-κB reporter cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human CD40 Ligand (CD40L)
-
DRI-C21041
-
Luciferase assay reagent
-
White, clear-bottom 96-well assay plates
Procedure:
-
Seed the NF-κB reporter cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of DRI-C21041 in complete growth medium.
-
Remove the culture medium from the cells and add the DRI-C21041 dilutions. Incubate for 1 hour.
-
Add CD40L to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate the plates for 6 hours at 37°C.
-
Allow the plates to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Primary Human B-Cell Activation Assay
This protocol outlines a method to assess the inhibitory effect of DRI-C21041 on the activation of primary human B-cells.
Materials:
-
Isolated primary human B-cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CD40L
-
Anti-human IgM antibodies
-
DRI-C21041
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
Procedure:
-
Label the primary human B-cells with a cell proliferation dye.
-
Seed the labeled cells in 96-well plates at a density of 2 x 10^5 cells/well.
-
Add serial dilutions of DRI-C21041 to the cells and incubate for 1 hour.
-
Stimulate the cells with a combination of CD40L (100 ng/mL) and anti-human IgM (10 µg/mL).
-
Incubate the cells for 72 hours.
-
Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.
-
Calculate the IC50 based on the inhibition of B-cell proliferation.
Visualizations
Caption: Signaling pathway inhibited by DRI-C21041.
Caption: General experimental workflow for DRI-C21041 IC50 determination.
References
Monitoring DRI-C21041 efficacy in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DRI-C21041 in long-term efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DRI-C21041?
A1: DRI-C21041 is a small-molecule inhibitor of the CD40-CD40L (also known as CD154) protein-protein interaction.[1][2] This interaction is a critical co-stimulatory signal in the immune system.[3][4][5] By blocking this pathway, DRI-C21041 modulates immune responses, making it a promising agent for preventing transplant rejection and treating autoimmune diseases like type 1 diabetes.[2][6][7] Protein thermal shift analysis suggests that DRI-C21041 binds to CD40L rather than CD40.[1]
Q2: What are the recommended solvent and storage conditions for DRI-C21041?
A2: For in vitro assays, DRI-C21041 can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final DMSO concentration in your experimental setup is non-toxic to the cells, typically below 0.5%. For in vivo studies, DRI-C21041 has been administered subcutaneously in a 20% HPβCD (hydroxypropyl-β-cyclodextrin) vehicle.[1] Stock solutions should be stored at -20°C or -80°C and protected from light to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the known IC50 values for DRI-C21041?
A3: The half-maximal inhibitory concentration (IC50) of DRI-C21041 varies depending on the assay:
-
Cell-free ELISA (CD40-CD40L binding): 87 nM[1]
-
NF-κB biosensor cells (CD40L-induced activation): 10.3 μM[1]
-
Primary human B lymphocytes (CD40L-induced activation): 13.2 μM[1]
Q4: What is the in vivo half-life of DRI-C21041?
A4: In preclinical models, DRI-C21041 has a plasma half-life (t1/2) of approximately 10.8 hours, which is a significant improvement over earlier compounds.[1]
Efficacy in Long-Term Preclinical Studies
DRI-C21041 has demonstrated significant efficacy in long-term preclinical models of islet transplantation and type 1 diabetes.
| Model | Dosage | Key Findings | Reference |
| Islet Allograft (under kidney capsule) | 12.5 mg/kg, twice daily (s.c.) | Significantly prolonged survival and function of islet allografts in ~50% of recipients long after treatment cessation. | [1] |
| Islet Allograft (anterior chamber of the eye - ACE) | 12.5 mg/kg, twice daily (s.c.) for 60 days | 80% of recipients maintained structurally intact and functional islet allografts for up to 115 days post-transplant. | [1] |
| Type 1 Diabetes Prevention (NOD mice) | Three-month treatment | Reduced the incidence of diabetes from 80% to 60%. | [2][6] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
-
Question: My in vitro results with DRI-C21041 are variable. What could be the cause?
-
Answer:
-
Compound Solubility: Ensure DRI-C21041 is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations. Briefly sonicate the stock solution if needed.
-
DMSO Concentration: Verify that the final DMSO concentration is consistent across all wells and is not affecting cell viability. Include a vehicle-only control.
-
Compound Stability: Prepare fresh dilutions from your frozen stock for each experiment. The compound may degrade in aqueous media over time.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Assay Conditions: Ensure consistent cell seeding density and incubation times.
-
-
Issue 2: Signs of toxicity in cell culture at expected therapeutic concentrations.
-
Question: I am observing cytotoxicity in my cell cultures when using DRI-C21041. What should I do?
-
Answer:
-
Confirm IC50: The effective concentration for inhibiting the CD40-CD40L pathway may be lower than the concentration causing toxicity. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.
-
Purity of Compound: Verify the purity of your DRI-C21041 batch. Impurities can sometimes be the source of unexpected toxicity.
-
-
Issue 3: Lack of efficacy in in vivo studies.
-
Question: I am not observing the expected efficacy of DRI-C21041 in my animal model. What should I check?
-
Answer:
-
Compound Formulation and Administration: Ensure the compound is fully solubilized in the vehicle (e.g., 20% HPβCD) before administration. Inconsistent delivery can significantly impact plasma concentrations.
-
Dosing Regimen: The reported effective dose in mice is 12.5 mg/kg, administered twice daily subcutaneously.[1] Confirm that your dosing regimen is appropriate for your model.
-
Pharmacokinetics: The half-life of DRI-C21041 is approximately 10.8 hours.[1] Consider the timing of your experimental readouts in relation to the dosing schedule.
-
Animal Model: The efficacy of DRI-C21041 has been demonstrated in specific mouse models of islet transplantation and type 1 diabetes.[1][2] Ensure your chosen animal model is appropriate for studying the CD40-CD40L pathway.
-
-
Visualized Pathways and Workflows
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CD40/CD40 LIGAND INTERACTIONS IN IMMUNE RESPONSES AND PULMONARY IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 7. news.med.miami.edu [news.med.miami.edu]
Validation & Comparative
A Head-to-Head Comparison: DRI-C21041 vs. Anti-CD40L Antibody MR-1 in Immunomodulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small-molecule inhibitor DRI-C21041 and the anti-CD40L monoclonal antibody MR-1. This analysis is supported by experimental data to inform strategic decisions in the development of immunomodulatory therapies.
The CD40-CD40L (CD154) signaling pathway is a critical co-stimulatory interaction in the adaptive immune response, making it a prime target for therapeutic intervention in autoimmune diseases and transplantation.[1] Blockade of this pathway has shown significant promise in preventing allograft rejection and mitigating autoimmune responses.[2][3] This guide focuses on two distinct modalities targeting this pathway: DRI-C21041, a novel small-molecule inhibitor, and MR-1, a well-established anti-CD40L monoclonal antibody.
Mechanism of Action: Targeting the CD40-CD40L Interaction
Both DRI-C21041 and MR-1 function by inhibiting the interaction between CD40 on antigen-presenting cells (APCs) and CD40L on activated T cells.[4][5] This blockade disrupts the co-stimulatory signal essential for T cell activation, B cell proliferation and differentiation, and the secretion of pro-inflammatory cytokines.[1][6] By interrupting this communication, both agents effectively dampen the immune response. MR-1, being an antibody, directly binds to the CD40L protein on the surface of T cells.[5] DRI-C21041, a small molecule, is also designed to bind to CD40L, thereby preventing its engagement with the CD40 receptor.[4]
Comparative Efficacy in a Preclinical Model
A key study compared the in vivo efficacy of DRI-C21041 and MR-1 in a murine model of pancreatic islet allograft transplantation. This model provides a robust platform to assess the immunosuppressive potential of these agents by monitoring graft survival and the local immune response.
Allograft Survival
In a study involving the transplantation of DBA/2 donor islets into the anterior chamber of the eye (ACE) of C57BL/6 mice, both DRI-C21041 and MR-1 demonstrated the ability to prolong allograft survival compared to untreated controls.[4] Notably, a significant portion of the islet allografts in treated mice remained functional long after the cessation of treatment, suggesting the potential for inducing operational immune tolerance.[2][3]
| Treatment Group | Dosage | Median Graft Survival (days) | Long-term Graft Survival (>115 days) |
| Untreated Control | N/A | 28 | 0% |
| MR-1 | 250 µ g/mouse (~10 mg/kg) on days -1, 0, 3, 7 | Significantly prolonged vs. control | Not specified, but some rejection observed by day 56 |
| DRI-C21041 | 12.5 mg/kg, b.i.d., s.c. (up to day 60) | Significantly prolonged vs. control | 80% |
Table 1: Comparison of islet allograft survival in the anterior chamber of the eye (ACE) model. Data sourced from a 2024 study in Frontiers in Immunology.[4][7]
Infiltration of T Cells
The study also assessed the infiltration of T cells into the islet allografts, a key indicator of the host's immune rejection response.[4] Longitudinal imaging revealed that mice treated with DRI-C21041 exhibited a marked reduction in the initial T cell infiltration within the first 21 days post-transplantation compared to their MR-1 treated counterparts.[4] This reduced infiltration persisted in the DRI-C21041 treated group until the end of the follow-up period.[4]
| Treatment Group | T Cell Infiltration (First 21 days post-transplant) |
| MR-1 | Observable T cell infiltration |
| DRI-C21041 | Markedly reduced T cell infiltration |
Table 2: Qualitative comparison of T cell infiltration into islet allografts.[4]
In Vitro Potency
The inhibitory activity of DRI-C21041 was further characterized in cell-based assays.
| Assay | IC₅₀ of DRI-C21041 |
| CD40L-induced NF-κB activation in biosensor cells | 10.3 µM |
| CD40L-induced activation of primary human B lymphocytes | 13.2 µM |
Table 3: In vitro potency of DRI-C21041 in inhibiting CD40L-induced cellular activation.[4]
Experimental Protocols
Islet Allograft Transplantation in the Anterior Chamber of the Eye (ACE)
This protocol allows for the direct and longitudinal visualization of transplanted islets and infiltrating immune cells.
-
Islet Isolation: Pancreatic islets are isolated from donor mice (e.g., DBA/2) using collagenase digestion followed by density gradient purification.
-
Recipient Preparation: Recipient mice (e.g., C57BL/6) are anesthetized.
-
Transplantation: A small incision is made in the cornea of the recipient mouse. A cannula loaded with a known number of islets is inserted through the incision, and the islets are gently deposited onto the iris.
-
Treatment Administration: DRI-C21041 is administered subcutaneously twice daily (b.i.d.) at a dose of 12.5 mg/kg. MR-1 is administered intraperitoneally at a dose of 250 µg per mouse on days -1, 0, 3, and 7 relative to transplantation.[4][7]
-
Longitudinal Imaging: The transplanted islets are imaged periodically using confocal or two-photon microscopy to assess their structural integrity, volume, and the presence of infiltrating immune cells. Fluorescently labeled T cells can be adoptively transferred to visualize infiltration.
NF-κB Reporter Cell Assay
This in vitro assay quantifies the ability of a compound to inhibit CD40L-induced signaling.
-
Cell Culture: HEK293 cells engineered to express human CD40 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) are cultured under standard conditions.
-
Compound Incubation: The reporter cells are plated in a 96-well plate and incubated with varying concentrations of the test compound (e.g., DRI-C21041).
-
Stimulation: Recombinant soluble human CD40L is added to the wells to stimulate the CD40 receptor and activate the NF-κB pathway.
-
Reporter Gene Measurement: After a defined incubation period, the activity of the reporter gene is measured. For a SEAP reporter, a chromogenic substrate is added, and the absorbance is read using a spectrophotometer. For a luciferase reporter, a substrate is added, and luminescence is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the CD40L-induced reporter activity (IC₅₀) is calculated.
Summary and Future Directions
Both the small-molecule inhibitor DRI-C21041 and the anti-CD40L antibody MR-1 are effective at blocking the CD40-CD40L co-stimulatory pathway and prolonging allograft survival in a preclinical model. The available data suggests that DRI-C21041 may offer an advantage in reducing early T cell infiltration into the graft.
The development of orally bioavailable small-molecule inhibitors like DRI-C21041 represents a significant advancement in immunomodulatory therapy.[3][8] Compared to monoclonal antibodies, small molecules offer potential advantages in terms of ease of administration, cost of manufacturing, and the ability to fine-tune dosage. However, antibodies often exhibit higher specificity and longer half-lives.
Further studies are warranted to directly compare the pharmacokinetic and pharmacodynamic profiles of DRI-C21041 and MR-1, as well as to evaluate their long-term efficacy and safety in a broader range of preclinical models of autoimmune disease and transplantation. This comprehensive understanding will be crucial for the clinical translation of these promising therapeutic agents.
References
- 1. Transplantation into the Anterior Chamber of the Eye for Longitudinal, Non-invasive In vivo Imaging with Single-cell Resolution in Real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Transplantation into the Anterior Chamber of the Eye for Longitudinal, Non-invasive In vivo Imaging with Single-cell Resolution in Real-time [jove.com]
- 3. Transplantation of Islets of Langerhans into the Anterior Chamber of the Eye for Longitudinal In Vivo Imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Transplantation into the anterior chamber of the eye for longitudinal, non-invasive in vivo imaging with single-cell resolution in real-time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of CD40 and CD40L in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. escholarship.org [escholarship.org]
Comparative Efficacy of DRI-C21041 and DRI-C21095 in Modulating the CD40-CD40L Pathway
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive comparison of two promising small molecule inhibitors, DRI-C21041 and DRI-C21095, which target the CD40-CD40L costimulatory interaction, a critical pathway in immune activation. The data presented herein is derived from preclinical studies and aims to inform researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of these two compounds.
Mechanism of Action
Both DRI-C21041 and DRI-C21095 are designed to inhibit the interaction between CD40, a receptor on antigen-presenting cells, and its ligand, CD40L (CD154), which is primarily expressed on activated T cells.[1][2][3] This interaction is a key costimulatory signal essential for T cell activation, B cell proliferation and differentiation, and the secretion of pro-inflammatory cytokines. By blocking this pathway, these small molecules can effectively suppress aberrant immune responses, making them attractive therapeutic candidates for autoimmune diseases and organ transplantation.[4][5][6] Protein thermal shift assays have indicated that these compounds likely bind to CD40L rather than CD40.[3][7]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of DRI-C21041 and DRI-C21095 based on available preclinical data.
Table 1: In Vitro Inhibition of CD40-CD40L Interaction and Downstream Signaling
| Compound | Assay | IC50 Value | Reference |
| DRI-C21041 | Cell-free CD40/CD40L Binding Inhibition | 0.31 µM | [2] |
| Cell-free ELISA CD40-CD40L Binding | 87 nM | [7] | |
| CD40L-induced NF-κB Activation (Biosensor Cells) | 10.3 µM | [7] | |
| CD40L-induced Primary Human B Lymphocyte Activation | 13.2 µM | [7] | |
| DRI-C21095 | Cell-free CD40/CD40L Binding Inhibition | 0.17 µM | [1] |
| Cell-free ELISA CD40-CD40L Binding | 19 nM | [7] | |
| CD40L-induced NF-κB Activation (Biosensor Cells) | 6.0 µM | [7] | |
| CD40L-induced Human B-cell Function | 4.5 µM | [1] |
Table 2: In Vivo Efficacy in Murine Models
| Model | Compound | Dosing Regimen | Key Outcomes | Reference |
| Islet Allograft Survival (Kidney Subcapsular Space) | DRI-C21041 | 10-20 mg/kg, s.c., b.i.d. | Significant prolongation of graft survival. | [7][8] |
| DRI-C21095 | 10-20 mg/kg, s.c., b.i.d. | Significant prolongation of graft survival, with higher doses showing greater efficacy. 40%-50% of recipients maintained graft function long after treatment cessation. | [7][8] | |
| Islet Allograft Survival (Anterior Chamber of the Eye) | DRI-C21041 | 12.5 mg/kg, s.c., b.i.d. | Prolonged survival of islet allografts. | [7] |
| DRI-C21095 | 20 mg/kg, s.c., b.i.d. | Prolonged survival of islet allografts. | [7] | |
| Prevention of Type 1 Diabetes (NOD Mice) | DRI-C21041 | 3-month treatment | Reduced diabetes incidence from 80% to 60%. Median age of diabetes-free survival increased to 31 weeks from 26 weeks in controls. | [5][7] |
| DRI-C21095 | 3-month treatment | Reduced diabetes incidence from 80% to 25%. Median age of diabetes-free survival was >40 weeks. | [5][7] | |
| Alloantigen-Induced T Cell Expansion | DRI-C21041 | Not specified | Inhibits alloantigen-induced T cell response in draining lymph nodes. | [7] |
| DRI-C21095 | 30 mg/kg, s.c., daily | Inhibits alloantigen-induced T cell response in a draining lymph node. | [1] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison.
In Vitro CD40-CD40L Binding Inhibition Assay (ELISA-based): This assay quantifies the ability of the compounds to block the interaction between CD40 and CD40L proteins in a cell-free system. Recombinant human CD40 is coated onto ELISA plates. Biotinylated recombinant human CD40L is then added along with varying concentrations of the test compounds (DRI-C21041 or DRI-C21095). The amount of bound CD40L is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. The IC50 value is calculated as the concentration of the inhibitor that reduces the binding of CD40L to CD40 by 50%.
NF-κB Reporter Gene Assay: This cell-based assay measures the inhibition of CD40L-induced downstream signaling. A human B cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. The cells are pre-incubated with different concentrations of the test compounds before being stimulated with recombinant human CD40L. The activation of the NF-κB pathway is quantified by measuring the reporter gene expression. The IC50 value represents the concentration of the compound that inhibits 50% of the CD40L-induced NF-κB activation.
Murine Islet Allograft Transplantation: To evaluate the in vivo immunosuppressive effects, pancreatic islets from donor mice (e.g., DBA/2) are transplanted into diabetic recipient mice (e.g., C57BL/6) that have a different major histocompatibility complex (MHC).[7] The islets are transplanted either under the kidney capsule or into the anterior chamber of the eye.[7] Recipient mice are treated with DRI-C21041, DRI-C21095, or a vehicle control, typically starting a day before transplantation and continuing for a defined period.[7][8] Graft survival is monitored by measuring blood glucose levels; a return to hyperglycemia indicates graft rejection.[8]
Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes: This spontaneous autoimmune model is used to assess the ability of the compounds to prevent the onset of type 1 diabetes. Female NOD mice are treated with the compounds or a vehicle for a specified duration (e.g., three months).[5][7] The incidence of diabetes is monitored by regular blood glucose measurements. A reduction in the percentage of mice developing diabetes in the treated groups compared to the control group indicates therapeutic efficacy.[5][7]
Visualizations
Signaling Pathway Diagram
Caption: CD40-CD40L signaling pathway and the inhibitory action of DRI compounds.
Experimental Workflow for Islet Allograft Survival
Caption: Experimental workflow for assessing in vivo efficacy in a murine islet allograft model.
References
- 1. DRI-C21095 | CD40-CD40L inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Evaluation of Novel Immunomodulatory Small Molecules Targeting the CD40⁻CD154 Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eledon.com [eledon.com]
- 5. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 6. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Potency of DRI-C21041: A Comparative Analysis of CD40-CD40L Interaction Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory activity of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L protein-protein interaction, with other relevant alternatives. The experimental data and detailed protocols furnished herein offer a clear perspective on its standing as a potential therapeutic agent.
The CD40-CD40L signaling pathway is a critical co-stimulatory checkpoint in the adaptive immune response. Its dysregulation is implicated in various autoimmune diseases and transplant rejection. Consequently, the development of inhibitors targeting this interaction is of significant therapeutic interest. DRI-C21041 has emerged as a promising small-molecule inhibitor targeting the CD40 Ligand (CD40L). This guide delves into the validation of its inhibitory activity, presenting a comparative analysis with a structurally similar compound, DRI-C21095, and a panel of antibody-based inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of DRI-C21041 has been quantified through various in vitro assays, providing a multi-faceted view of its efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of DRI-C21041 and its counterparts.
| Inhibitor | Type | Assay | Target | IC50 |
| DRI-C21041 | Small Molecule | Cell-free ELISA | CD40-CD40L Binding | 87 nM[1] |
| NF-κB Reporter Assay (HEK293 cells) | CD40L-induced NF-κB activation | 10.3 µM[1] | ||
| B-cell Proliferation Assay (human) | CD40L-induced B-cell activation | 13.2 µM[1] | ||
| DRI-C21095 | Small Molecule | Cell-free ELISA | CD40-CD40L Binding | 19 nM[1] |
| NF-κB Reporter Assay (HEK293 cells) | CD40L-induced NF-κB activation | 6.0 µM[1] | ||
| Tegoprubart (AT-1501) | Monoclonal Antibody | - | CD40L | - |
| Dapirolizumab pegol (CDP7657) | Monoclonal Antibody | - | CD40L | - |
| Frexalimab (SAR441344) | Monoclonal Antibody | - | CD40L | - |
| Iscalimab (CFZ533) | Monoclonal Antibody | - | CD40 | - |
| Dazodalibep (HZN-4920) | Fusion Protein | - | CD40L | - |
Note: IC50 values for antibody-based inhibitors are often characterized by different parameters (e.g., KD) and may not be directly comparable to small molecule IC50 values in all assays. These are listed for a qualitative comparison of alternative therapies targeting the same pathway.
Signaling Pathway and Inhibition
The interaction between CD40 on antigen-presenting cells (APCs) and CD40L on activated T-cells is a cornerstone of the immune response, leading to APC activation, cytokine production, and T-cell proliferation. DRI-C21041 exerts its inhibitory effect by binding to CD40L, thereby blocking this crucial interaction and dampening the downstream inflammatory cascade.
Caption: CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.
Experimental Workflow for Inhibitor Validation
The validation of DRI-C21041's inhibitory activity follows a multi-step experimental workflow, progressing from cell-free assays to more complex cell-based and in vivo models. This ensures a thorough characterization of the compound's potency and mechanism of action.
Caption: Experimental workflow for validating the inhibitory activity of DRI-C21041.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Cell-Free CD40-CD40L Binding ELISA
This assay quantifies the ability of an inhibitor to disrupt the direct interaction between CD40 and CD40L proteins.
-
Materials: Recombinant human CD40 protein, recombinant human CD40L protein, 96-well ELISA plates, wash buffer (PBS with 0.05% Tween-20), blocking buffer (e.g., 1% BSA in PBS), detection antibody (e.g., anti-CD40L-HRP), substrate (e.g., TMB), and stop solution (e.g., 2N H2SO4).
-
Protocol:
-
Coat a 96-well plate with recombinant human CD40 protein overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of DRI-C21041 or other test compounds to the wells.
-
Add a constant concentration of recombinant human CD40L to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated anti-CD40L detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
CD40L-Induced NF-κB Reporter Assay
This cell-based assay measures the inhibition of the downstream signaling cascade initiated by the CD40-CD40L interaction.
-
Materials: HEK293 cells stably transfected with a human CD40 receptor and an NF-κB-luciferase reporter construct, cell culture medium, 96-well white, clear-bottom plates, recombinant human CD40L, DRI-C21041, and a luciferase assay system.
-
Protocol:
-
Seed the HEK293-CD40-NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of DRI-C21041 for 1 hour.
-
Stimulate the cells with a constant concentration of recombinant human CD40L (typically at its EC80) for 6 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the inhibitor concentration.
-
CD40L-Induced B-Cell Proliferation Assay
This functional assay assesses the inhibitor's ability to prevent the proliferation of primary immune cells, a key outcome of CD40-CD40L signaling.
-
Materials: Primary human B-lymphocytes, RPMI-1640 medium supplemented with 10% FBS, recombinant human CD40L, DRI-C21041, and a proliferation detection reagent (e.g., BrdU or [3H]-thymidine).
-
Protocol:
-
Isolate primary human B-lymphocytes from peripheral blood mononuclear cells (PBMCs).
-
Plate the B-cells in a 96-well plate.
-
Treat the cells with serial dilutions of DRI-C21041 for 1 hour.
-
Stimulate the cells with a constant concentration of recombinant human CD40L.
-
Incubate the cells for 72 hours.
-
Add the proliferation detection reagent (e.g., BrdU) for the final 18-24 hours of incubation.
-
Measure the incorporation of the reagent according to the manufacturer's protocol, which reflects the rate of cell proliferation.
-
Calculate the IC50 value by plotting the percentage of inhibition of proliferation against the logarithm of the inhibitor concentration.
-
References
DRI-C21041: A Novel Immunomodulatory Agent Targeting the CD40-CD40L Pathway as a Potential Alternative to Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DRI-C21041, a novel small-molecule inhibitor of the CD40-CD40L protein-protein interaction, with the widely used calcineurin inhibitor, Tacrolimus. This document outlines their distinct mechanisms of action, presents available preclinical data for DRI-C21041, and details relevant experimental protocols. The information is intended to provide an objective assessment for researchers and professionals in the field of drug development and immunology.
Introduction
Tacrolimus is a cornerstone of immunosuppressive therapy in organ transplantation, effectively preventing rejection by inhibiting the calcineurin-NFAT signaling pathway and subsequent T-cell activation. However, its use is associated with significant side effects, including nephrotoxicity, neurotoxicity, and an increased risk of post-transplant diabetes mellitus.[1][2][3] These limitations have driven the search for safer and more targeted immunomodulatory agents.
DRI-C21041 emerges from a novel class of small-molecule inhibitors that target the CD40-CD40L costimulatory pathway, a critical interaction for the activation and function of various immune cells.[4][5] By blocking this interaction, DRI-C21041 offers a mechanistically distinct approach to immunosuppression with the potential for an improved safety profile. Preclinical studies suggest its efficacy in preventing allograft rejection and autoimmunity, positioning it as a promising candidate for further investigation.[5][6][7]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between DRI-C21041 and Tacrolimus lies in their molecular targets and the signaling cascades they disrupt.
Tacrolimus acts intracellularly to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes essential for T-cell activation and proliferation, such as Interleukin-2 (IL-2).
DRI-C21041 , in contrast, is an extracellular inhibitor of the protein-protein interaction between CD40 on antigen-presenting cells (APCs) and CD40 Ligand (CD40L or CD154) on activated T-cells.[4][5] This interaction is a key costimulatory signal required for T-cell priming, B-cell activation and antibody production, and the activation of other immune cells.[8] By blocking this pathway, DRI-C21041 aims to induce a more targeted immunomodulation, potentially leading to immune tolerance.[6]
Signaling Pathway Diagrams
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Treatment with Tacrolimus and Sirolimus Reveals No Additional Adverse Effects on Human Islets In Vitro Compared to Each Drug Alone but They Are Reduced by Adding Glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Controlled Trial Assessing the Impact of Tacrolimus Versus Cyclosporine on the Incidence of Posttransplant Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 7. news.med.miami.edu [news.med.miami.edu]
- 8. eledon.com [eledon.com]
A Head-to-Head Comparison: Small Molecule Inhibitors vs. Monoclonal Antibodies for CD40L Targeting
For researchers, scientists, and drug development professionals, the targeting of the CD40 ligand (CD40L) represents a critical strategy in modulating immune responses for a variety of diseases. This guide provides an objective comparison of two major therapeutic modalities: small molecule inhibitors and monoclonal antibodies, with a focus on their performance, supporting experimental data, and methodologies.
The interaction between CD40 on antigen-presenting cells and CD40L (CD154) on activated T cells is a cornerstone of adaptive immunity, driving B cell activation, immunoglobulin class switching, and the formation of memory B cells.[1] Dysregulation of this pathway is implicated in autoimmune diseases, transplant rejection, and some cancers.[2][3] Consequently, inhibiting the CD40-CD40L interaction is a highly sought-after therapeutic approach.[2][4]
At a Glance: Small Molecules vs. Monoclonal Antibodies
| Feature | Small Molecule Inhibitors | Monoclonal Antibodies |
| Mechanism of Action | Typically bind to CD40L, inducing conformational changes or disrupting the trimeric structure required for receptor binding.[5] | Bind directly to CD40L, sterically hindering its interaction with the CD40 receptor.[6][7] |
| Specificity | Can have off-target effects, though newer molecules show high selectivity for CD40L over other TNF superfamily members.[2][8] | Generally highly specific for the target epitope on CD40L.[6] |
| Potency | Activity is typically in the nanomolar to micromolar range in in vitro assays.[2] | Exhibit high potency, often in the picomolar to nanomolar range in vitro.[8][9] |
| Pharmacokinetics | Generally have shorter half-lives, potentially allowing for more controllable dosing. Can often be designed for oral bioavailability.[10] | Typically have longer half-lives, requiring less frequent administration (e.g., intravenous or subcutaneous).[7][11] |
| Immunogenicity | Lower potential for immunogenicity.[10] | Can elicit an anti-drug antibody response, particularly for chimeric or humanized antibodies.[12] |
| Safety Profile | Potential for off-target toxicities.[10] | Early generations were associated with thromboembolic events. Newer, Fc-modified antibodies have a significantly improved safety profile.[3][13] |
| Clinical Development | Primarily in preclinical to early clinical stages.[14] | Several in late-stage clinical trials or recently approved for specific indications.[7][15][16] |
Performance Data: A Quantitative Look
In Vitro Efficacy
The following tables summarize the in vitro potency of representative small molecule inhibitors and monoclonal antibodies from various studies. It is important to note that these values are from different studies and direct head-to-head comparisons are limited.
Table 1: In Vitro Potency of Small Molecule CD40L Inhibitors
| Compound | Assay Type | Target Species | IC50 | Reference |
| DRI-C21041 | Cell-free ELISA | Human | 87 nM | [2] |
| NF-κB Activation | Human | 10.3 µM | [2] | |
| B Cell Proliferation | Human | 13.2 µM | [2] | |
| DRI-C21095 | Cell-free ELISA | Human | 19 nM | [2] |
| NF-κB Activation | Human | 6.0 µM | [2] | |
| BIO8898 | CD40L-CD40 Binding | Human | 25 µM | [5] |
| Compound 6 | Cell-free Binding | Human | < 0.5 µM | [9] |
| Compound 10 | Cell-free Binding | Human | < 0.5 µM | [9] |
| Compound 11 | Cell-free Binding | Human | < 0.5 µM | [9] |
Table 2: In Vitro Potency of Monoclonal Antibody CD40L Inhibitors
| Antibody | Assay Type | Target Species | IC50 / Kd | Reference |
| Anti-CD40L mAb | NF-κB Activation | Human | ~1 nM | [9] |
| Dapirolizumab pegol (DZP) | Cell-based affinity | Human | 7.9 pM (Kd) | [8] |
| Frexalimab | Not specified | Human | Not specified | [7] |
| Toralizumab (IDEC-131) | Not specified | Human | Not specified | [3] |
In Vivo and Clinical Efficacy
Small Molecule Inhibitors: In preclinical models, small molecule inhibitors have demonstrated efficacy. For instance, DRI-C21041 and DRI-C21095 have been shown to prolong the survival of islet allografts in murine transplantation models and reduce the incidence of diabetes in NOD mice.[2] Specifically, treatment with DRI-C21095 reduced the incidence of diabetes from 80% to 25% in female NOD mice.[2]
Monoclonal Antibodies: Several anti-CD40L monoclonal antibodies have advanced to clinical trials, showing promising results in autoimmune diseases.
-
Frexalimab (SAR441344): In a Phase 2 trial for relapsing multiple sclerosis, frexalimab significantly reduced the number of new gadolinium-enhancing T1-weighted lesions at week 12 compared to placebo.[4][7][17] The high-dose group showed an 89% reduction in these lesions.[18]
-
Dapirolizumab pegol (CDP7657): In a Phase 3 trial for systemic lupus erythematosus (SLE), dapirolizumab pegol demonstrated a significant improvement in quality of life and a higher response rate (49.5%) compared to placebo (34.6%).[11][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CD40-CD40L signaling pathway and a general workflow for evaluating CD40L inhibitors.
Caption: CD40-CD40L Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for CD40L Inhibitor Development.
Experimental Protocols
CD40-CD40L Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the interaction between CD40 and CD40L.
Materials:
-
96-well microplate
-
Recombinant human CD40L
-
Recombinant human CD40, biotin-labeled
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Test inhibitors (small molecules or monoclonal antibodies)
Procedure:
-
Coat the 96-well plate with recombinant human CD40L overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the test inhibitors in assay diluent.
-
Add the inhibitor dilutions to the wells, followed by the addition of biotin-labeled recombinant human CD40.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[1][14]
NF-κB Activation Assay (Reporter Gene Assay)
This assay measures the inhibition of CD40L-induced NF-κB signaling.
Materials:
-
HEK293 cells stably transfected with a human CD40 receptor and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).
-
Recombinant human CD40L.
-
Test inhibitors.
-
Cell culture medium.
-
SEAP detection reagent (e.g., QUANTI-Blue™).
Procedure:
-
Seed the HEK-CD40 reporter cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitors.
-
Add the inhibitor dilutions to the cells and pre-incubate for 1 hour.
-
Add recombinant human CD40L to the wells to stimulate the cells.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add the supernatant to the SEAP detection reagent.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm.
-
Calculate the percent inhibition of NF-κB activation and determine the IC50 value.[9]
B Cell Proliferation Assay
This assay assesses the ability of an inhibitor to block CD40L-induced B cell proliferation.
Materials:
-
Primary human B cells, isolated from peripheral blood mononuclear cells (PBMCs).
-
Recombinant human CD40L.
-
Test inhibitors.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
[³H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CellTrace™ Violet).
-
Scintillation counter or flow cytometer.
Procedure:
-
Isolate primary human B cells from PBMCs.
-
Seed the B cells in a 96-well plate.
-
Prepare serial dilutions of the test inhibitors.
-
Add the inhibitor dilutions to the cells.
-
Add recombinant human CD40L to stimulate B cell proliferation.
-
Incubate the cells for 3-5 days.
-
For [³H]-thymidine incorporation:
-
Pulse the cells with [³H]-thymidine for the final 16-18 hours of incubation.
-
Harvest the cells onto a filter plate and measure the incorporated radioactivity using a scintillation counter.
-
-
For fluorescent dye tracking:
-
Stain the B cells with the fluorescent dye before stimulation.
-
After incubation, analyze the cells by flow cytometry to measure the dilution of the dye, which indicates cell division.
-
-
Calculate the percent inhibition of B cell proliferation and determine the IC50 value.[9][19][20]
Conclusion
Both small molecule inhibitors and monoclonal antibodies offer viable strategies for targeting the CD40-CD40L pathway. Monoclonal antibodies have demonstrated high potency and specificity, with several candidates showing promising results in late-stage clinical trials for autoimmune diseases. The development of Fc-modified antibodies has largely addressed the initial safety concerns of thromboembolism. Small molecule inhibitors, while generally less potent, offer the advantages of oral bioavailability and potentially lower immunogenicity. The choice between these modalities will depend on the specific therapeutic application, desired pharmacokinetic profile, and long-term safety considerations. As research progresses, further head-to-head comparative studies will be crucial for delineating the optimal therapeutic approach for a given indication.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 3. What CD40L inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. medecine.univ-lille.fr [medecine.univ-lille.fr]
- 5. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD40:CD40L[Biotinylated] Inhibitor Screening Assay Kit | BPS Bioscience | Biomol.com [biomol.com]
- 7. Inhibition of CD40L with Frexalimab in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2, randomized, placebo-controlled trial of dapirolizumab pegol in patients with moderate-to-severe active systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IN VITRO TESTING OF AN ANTI-CD40 MONOCLONAL ANTIBODY, CLONE 2C10, IN PRIMATES AND PIGS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. NF-κB is involved in the regulation of CD154 (CD40 ligand) expression in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Biogen Seeks To Stand Out in Lupus With New Anti-CD40L Data - BioSpace [biospace.com]
- 16. Biogen/UCB’s Lupus Drug Shows Consistent Efficacy Across Endpoints, Over Time [insights.citeline.com]
- 17. researchgate.net [researchgate.net]
- 18. congress.sanofimedical.com [congress.sanofimedical.com]
- 19. researchgate.net [researchgate.net]
- 20. Modulation of B cell activation threshold mediated by BCR/CD40 costimulation by targeting Cbl-b for ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CD40-CD40L Inhibitors: A Guide to Cross-Reactivity Studies for DRI-C21041
For researchers, scientists, and drug development professionals, understanding the specificity of a small-molecule inhibitor is paramount to ensuring accurate experimental results and therapeutic safety. This guide provides a framework for evaluating the cross-reactivity of DRI-C21041, a known inhibitor of the CD40-CD40L interaction. While specific cross-reactivity data for a commercial DRI-C21041 immunoassay is not publicly available, this document outlines the principles, experimental protocols, and data interpretation methods for conducting such a study.
DRI-C21041 is a small-molecule inhibitor that targets the interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2][3][4] This interaction is a critical co-stimulatory signal in the activation of the immune system.[1][5] By blocking this pathway, DRI-C21041 can modulate immune responses, making it a compound of interest for autoimmune diseases and transplantation.[1][3][4]
The CD40-CD40L Signaling Pathway
The engagement of CD40 on antigen-presenting cells (APCs) by CD40L on activated T cells initiates a signaling cascade that is crucial for both humoral and cellular immunity.[6] This pathway promotes the maturation of dendritic cells, the activation and proliferation of B cells, immunoglobulin class switching, and the secretion of pro-inflammatory cytokines.[5][7][8] The central role of this pathway in the immune response makes it an important therapeutic target.
Hypothetical Cross-Reactivity Study of DRI-C21041
To assess the specificity of an immunoassay for DRI-C21041, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed method. This type of assay is particularly useful for detecting small molecules. The following is a detailed, hypothetical protocol for such a study.
Experimental Protocol: Competitive ELISA for DRI-C21041
Objective: To determine the percent cross-reactivity of a panel of structurally related or co-administered compounds with an immunoassay designed to quantify DRI-C21041.
Materials:
-
96-well microtiter plates (high-binding)
-
DRI-C21041 standard
-
Potential cross-reactants (e.g., other small-molecule inhibitors, metabolites, structurally similar compounds)
-
Anti-DRI-C21041 primary antibody (e.g., monoclonal rabbit anti-DRI-C21041)
-
DRI-C21041-HRP conjugate (Horseradish Peroxidase labeled DRI-C21041)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-DRI-C21041 primary antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antibody.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the DRI-C21041 standard and each potential cross-reactant.
-
Add a fixed amount of DRI-C21041-HRP conjugate to each well.
-
Immediately add the different concentrations of the DRI-C21041 standard or the potential cross-reactants to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free compound (standard or cross-reactant) and the DRI-C21041-HRP conjugate for binding to the coated antibody.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.
-
Stopping the Reaction: Add stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation and Interpretation
The cross-reactivity is determined by comparing the concentration of the cross-reactant that causes a 50% reduction in the maximum signal (IC50) to the IC50 of the target analyte (DRI-C21041).
Calculation of Percent Cross-Reactivity:
Percent Cross-Reactivity (%) = (IC50 of DRI-C21041 / IC50 of Cross-Reactant) x 100
The following table presents a hypothetical summary of cross-reactivity data for DRI-C21041.
| Compound | IC50 (nM) | % Cross-Reactivity |
| DRI-C21041 | 10 | 100% |
| DRI-C21095 | 500 | 2.0% |
| Metabolite A | 1,000 | 1.0% |
| Structurally Related Cmpd X | 5,000 | 0.2% |
| Unrelated Compound Y | >10,000 | <0.1% |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
A high percent cross-reactivity indicates that the immunoassay is not specific for DRI-C21041 and will also detect the cross-reacting compound. Conversely, a low percent cross-reactivity suggests high specificity of the assay.
Experimental Workflow
The workflow for a competitive ELISA to determine cross-reactivity is a sequential process involving coating, blocking, competition, and detection steps.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 5. adipogen.com [adipogen.com]
- 6. CD40/CD40 LIGAND INTERACTIONS IN IMMUNE RESPONSES AND PULMONARY IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Efficacy of DRI-C21041 in Immunomodulation: A Comparative Analysis
For Immediate Release
MIAMI, FL – [Current Date] – In the landscape of immunomodulatory therapeutics, the small-molecule inhibitor DRI-C21041 is demonstrating significant promise in preclinical studies for type 1 diabetes and islet transplantation. Developed by researchers at the Diabetes Research Institute (DRI), this compound targets the critical CD40-CD40L immune checkpoint interaction, a key pathway in immune activation. This guide provides a detailed comparison of DRI-C21041 with other immunomodulators targeting the same pathway, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the CD40-CD40L Pathway
DRI-C21041 is a small-molecule inhibitor designed to block the interaction between CD40, a receptor on antigen-presenting cells, and its ligand, CD40L (CD154), which is primarily expressed on activated T-cells.[1] This interaction is a crucial co-stimulatory signal for T-cell activation, B-cell proliferation and differentiation, and the overall inflammatory response. By inhibiting this pathway, DRI-C21041 aims to induce immune tolerance, a state where the immune system does not attack specific antigens, such as those from transplanted islets or the body's own insulin-producing beta cells in the case of type 1 diabetes.[2]
This approach is shared by a class of antibody-based immunomodulators also in development, including tegoprubart, letolizumab, dapirolizumab pegol, and frexalimab. Unlike these larger biologic molecules, DRI-C21041 offers the potential advantages of oral administration and a different pharmacokinetic profile.
In Vitro Efficacy: A Quantitative Comparison
The inhibitory potency of DRI-C21041 and its analogue, DRI-C21095, has been quantified through both cell-free and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| DRI-C21041 | Cell-Free ELISA | CD40-CD40L Binding | 87 nM | [1] |
| Cell-Based NF-κB Reporter Assay | NF-κB Biosensor Cells | 10.3 µM | [1] | |
| Cell-Based Assay | Primary Human B Lymphocytes | 13.2 µM | [1] | |
| DRI-C21095 | Cell-Free ELISA | CD40-CD40L Binding | 19 nM | [1] |
| Cell-Based NF-κB Reporter Assay | NF-κB Biosensor Cells | 6.0 µM | [1] |
In Vivo Efficacy: Preclinical Models
The therapeutic potential of DRI-C21041 has been evaluated in murine models of islet transplantation and type 1 diabetes.
Islet Allograft Transplantation
In a murine model of islet transplantation, DRI-C21041 demonstrated a significant ability to prolong the survival of allogeneic islet grafts.
| Treatment Group | Dosing | Median Graft Survival | Graft Survival Rate (at study end) | Reference |
| DRI-C21041 | 12.5 mg/kg, b.i.d. | >115 days | 80% | [1] |
| DRI-C21095 | 20 mg/kg, b.i.d. | Not Reported | ~50-80% | [1] |
| Vehicle Control | N/A | 28 days | 0% | [1] |
Prevention of Type 1 Diabetes
In a non-obese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes, treatment with DRI-C21041 reduced the incidence of the disease.
| Treatment Group | Treatment Duration | Diabetes Incidence (at study end) | Control Group Incidence | Reference |
| DRI-C21041 | 3 months | 60% | 80% | [1] |
| DRI-C21095 | 3 months | 25% | 80% | [1] |
Comparative Landscape: Antibody-Based CD40L Inhibitors
| Immunomodulator | Type | Therapeutic Area (Clinical Trials) | Key Findings |
| Tegoprubart | Anti-CD40L Monoclonal Antibody | Kidney and Islet Transplantation, Amyotrophic Lateral Sclerosis (ALS) | Phase 2 trials have shown promise in preventing transplant rejection and reducing inflammatory biomarkers in ALS.[3] |
| Letolizumab (BMS-986004) | Fc-silent anti-CD40L antibody | Immune Thrombocytopenic Purpura (ITP), Graft versus Host Disease (GVHD) | Phase 1/2 trials have been completed for GVHD.[4] |
| Dapirolizumab Pegol (CDP7657) | PEGylated Fab' fragment against CD40L | Systemic Lupus Erythematosus (SLE) | Phase 3 trials have shown significant reductions in disease activity. |
| Frexalimab (SAR441344) | Second-generation anti-CD40L monoclonal antibody | Multiple Sclerosis (MS), Sjögren's Syndrome | Phase 2 trials in relapsing MS demonstrated a significant reduction in new brain lesions.[5][6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.
Caption: Experimental workflow for murine islet allograft transplantation.
Experimental Protocols
Murine Islet Allograft Transplantation Under the Kidney Capsule
This protocol is a summary of established methods for islet transplantation in mice.[2][7][8]
1. Donor Islet Isolation:
-
Pancreatic islets are isolated from donor mice (e.g., DBA/2 strain) by collagenase digestion of the pancreas.
-
The islets are then purified from the exocrine tissue using a density gradient centrifugation.
-
Isolated islets are cultured overnight before transplantation to ensure viability.
2. Recipient Preparation:
-
Recipient mice (e.g., C57BL/6 strain) are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ).
-
Diabetes is confirmed by measuring blood glucose levels; mice with sustained hyperglycemia are selected for transplantation.
3. Transplantation Procedure:
-
The recipient mouse is anesthetized, and a small flank incision is made to expose the kidney.
-
A small tear is made in the kidney capsule, and a predetermined number of islets (e.g., 500 islet equivalents) are carefully implanted under the capsule using a fine cannula.
-
The incision is closed with sutures.
4. Post-Transplantation Monitoring and Treatment:
-
Recipient mice are treated with DRI-C21041 or a vehicle control, typically starting a day before transplantation and continuing for a specified period (e.g., 30 days).
-
Blood glucose levels are monitored regularly (e.g., 2-3 times per week) to assess graft function. Graft rejection is defined as a return to hyperglycemic levels.
-
Graft survival is plotted over time to compare the efficacy of the treatment.
NF-κB Luciferase Reporter Assay for CD40L Inhibition
This assay is used to quantify the inhibitory effect of compounds on the CD40L-induced NF-κB signaling pathway.[9][10]
1. Cell Culture and Seeding:
-
A stable cell line (e.g., HEK293) expressing the human CD40 receptor and an NF-κB-luciferase reporter construct is used.
-
Cells are seeded into 96-well plates and incubated overnight to allow for adherence.
2. Compound Treatment and Stimulation:
-
Cells are pre-incubated with various concentrations of the test compound (e.g., DRI-C21041) for a short period (e.g., 1 hour).
-
The cells are then stimulated with a recombinant soluble human CD40L to activate the NF-κB pathway. Control wells receive either no stimulation or vehicle.
3. Luciferase Activity Measurement:
-
After a defined incubation period (e.g., 6 hours), a luciferase substrate is added to the cells.
-
The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
4. Data Analysis:
-
The percentage of inhibition of NF-κB activity is calculated for each compound concentration relative to the stimulated control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
DRI-C21041 represents a promising small-molecule approach to immunomodulation by targeting the CD40-CD40L pathway. Preclinical data demonstrates its efficacy in preventing allograft rejection and reducing the incidence of autoimmune diabetes in mouse models. While further studies are needed to establish its clinical utility and directly compare its performance with antibody-based therapies, DRI-C21041's distinct characteristics as a small molecule offer a potentially valuable alternative in the development of new treatments for autoimmune diseases and transplantation.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Pancreatic Islets Transplantation under the Kidney Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. breakthrought1d.org [breakthrought1d.org]
- 4. Letolizumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Inhibition of CD40L with Frexalimab in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Press Release: Phase 2 data published in NEJM show potential of frexalimab as high-efficacy therapy in relapsing MS [sanofi.com]
- 7. ndfs.byu.edu [ndfs.byu.edu]
- 8. Transplantation of Pancreatic Islets Into the Kidney Capsule of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
DRI-C21041 (DIEA) proper disposal procedures
Proper disposal of DRI-C21041, commonly known as N,N-Diisopropylethylamine (DIEA), is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of DIEA waste in a safe and compliant manner. Adherence to these protocols is essential due to the chemical's hazardous properties.
Hazard Profile and Safety Precautions
DIEA is a flammable, toxic, and corrosive liquid that requires careful handling in a controlled environment.[1][2][3] It can cause severe skin burns, serious eye damage, and is toxic if inhaled.[1][3] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Before handling DIEA, it is imperative to be familiar with its hazard profile and the associated safety precautions.
Key Hazard and Precautionary Codes:
| Code | Description | Source |
| H226 | Flammable liquid and vapor | [2] |
| H302 | Harmful if swallowed | [2] |
| H314 | Causes severe skin burns and eye damage | [1] |
| H318 | Causes serious eye damage | [1][3] |
| H331 | Toxic if inhaled | [1][3] |
| H335 | May cause respiratory irritation | [1][3] |
| H412 | Harmful to aquatic life with long lasting effects | [1] |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [1][2] |
| P261 | Avoid breathing mist or vapors. | [1] |
| P273 | Avoid release to the environment. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of DIEA waste. This material must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[3][4]
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle DIEA waste in a well-ventilated area, preferably inside a chemical fume hood.[1][3][4] Use explosion-proof electrical and ventilating equipment.[1] All metal parts of the equipment must be grounded to prevent static discharge.[2]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), chemical goggles, a face shield, and a lab coat or protective suit.[1][5]
2. Waste Collection:
-
Container: Use a designated, properly labeled, and chemically compatible waste container.[6] The container must be kept tightly closed except when adding waste.[1][6]
-
Segregation: Do not mix DIEA waste with other waste streams, especially incompatible materials like acids or strong oxidizing agents.[2][6]
-
Rinsate: The first rinse of any container that held pure DIEA must be collected and disposed of as hazardous waste.[6]
3. Spill Management:
-
Evacuation and Ignition Control: In case of a spill, evacuate non-essential personnel from the area.[1] Remove all sources of ignition immediately.[1][2]
-
Containment: Prevent the spill from spreading or entering drains.[1][4] Cover drains if necessary.
-
Absorption: Use a liquid-absorbent, inert material such as sand, diatomaceous earth, or a commercial sorbent (e.g., Chemizorb®) to absorb the spill.[4] Use non-sparking tools for cleanup.[1][2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][2]
4. Storage of Waste:
-
Location: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste.[1]
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste: N,N-Diisopropylethylamine" and includes the associated hazard symbols.
-
Incompatibles: Store away from incompatible materials.[5]
5. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[7] Do not attempt to dispose of DIEA down the drain or in regular trash.[4][6]
-
Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[7][8] They should be decontaminated or disposed of through the same hazardous waste stream.[5]
Visualized Workflow for DIEA Disposal
The following diagram illustrates the decision-making and procedural flow for safely managing and disposing of DIEA waste.
Caption: Workflow for the safe handling and disposal of DIEA waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.ca [fishersci.ca]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. americanbio.com [americanbio.com]
Essential Safety and Operational Guidance for Handling DRI-C21041 (DIEA)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous chemicals. This document provides critical safety and logistical information for the handling of DRI-C21041, also known as N,N-Diisopropylethylamine (DIEA). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
DRI-C21041 (DIEA) is a commonly used, non-nucleophilic amine base in organic synthesis. However, it is a flammable, corrosive, and toxic substance that requires careful handling.[1][2] This guide will provide detailed personal protective equipment (PPE) recommendations, step-by-step operational protocols, and disposal plans to support your laboratory's safety and operational excellence.
Recommended Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to mitigate the risks associated with handling DIEA. The following table summarizes the recommended PPE for various laboratory activities involving this chemical.
| Activity | Eyes/Face | Skin/Body | Respiratory |
| Routine Handling & Dispensing | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene), flame-retardant lab coat, and closed-toe shoes.[1][3] | Work in a well-ventilated chemical fume hood.[1][4] For operations with a higher risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1] |
| Storage & Transport | Safety glasses with side shields. | Lab coat and closed-toe shoes. | Not generally required if containers are properly sealed and stored in a well-ventilated area. |
| Spill Cleanup | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves, boots, and a chemical-resistant apron or suit.[4] | A self-contained breathing apparatus (SCBA) should be used for large spills or in poorly ventilated areas.[4] |
| Waste Disposal | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves and a lab coat. | Work in a well-ventilated area or chemical fume hood. |
Experimental Protocol: Use of DIEA as a Base in a Peptide Coupling Reaction
This protocol outlines the safe use of DIEA as a non-nucleophilic base in a standard peptide coupling reaction.
1. Preparation and Precautionary Measures:
-
Ensure a calibrated eyewash station and safety shower are readily accessible.[1]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and reagents before starting the experiment.
-
Don the appropriate PPE as specified in the table above for "Routine Handling & Dispensing."
2. Reagent Preparation:
-
Under the fume hood, carefully measure the required volume of DIEA using a clean, dry syringe or graduated cylinder.
-
Ground and bond containers when transferring the material to prevent static discharge.[1][4]
-
Keep the container of DIEA tightly closed when not in use.[1][4]
3. Reaction Setup:
-
Slowly add the measured DIEA to the reaction mixture at the specified temperature. Be aware that the reaction may be exothermic.
-
Continuously monitor the reaction for any signs of uncontrolled exotherm or pressure buildup.
4. Work-up and Extraction:
-
Once the reaction is complete, quench the reaction mixture carefully as per the specific experimental procedure.
-
Perform any subsequent extractions in a separatory funnel, ensuring it is properly vented to release any pressure.
5. Waste Segregation:
-
Segregate all waste containing DIEA into a clearly labeled, compatible hazardous waste container.[3]
-
Do not mix DIEA waste with incompatible materials.
6. Decontamination:
-
Thoroughly clean all glassware that has come into contact with DIEA using an appropriate solvent, followed by soap and water.
-
Wipe down the work area in the fume hood.
-
Remove and properly dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after completing the procedure.[1]
Logical Workflow for Chemical Spill Response
In the event of a DIEA spill, a structured and immediate response is crucial to ensure the safety of all laboratory personnel. The following diagram outlines the logical workflow for managing a chemical spill.
Caption: Logical workflow for responding to a chemical spill of DIEA.
Disposal Plan
Proper disposal of DRI-C21041 (DIEA) and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing DIEA, including unused reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with DIEA.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N,N-Diisopropylethylamine," and the associated hazards (e.g., Flammable, Corrosive, Toxic).
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials, heat, and ignition sources.[1][4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of DIEA down the drain or in regular trash.[3] Empty containers should be handled as hazardous waste as they may retain product residue.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
